Diphenylmethyl propyl ether
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
13594-71-3 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
[phenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
Clave InChI |
RYBNGIBEGIRICU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Foundational & Exploratory
Diphenylmethyl propyl ether synthesis protocol
An In-depth Technical Guide on the Synthesis of Diphenylmethyl Propyl Ether
This guide provides a comprehensive overview of the synthesis of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.
Introduction
This compound, also known as benzhydryl propyl ether, is an organic compound featuring a diphenylmethyl group linked to a propyl group via an ether oxygen. The benzhydryl ether moiety is a key structural motif in various biologically active molecules. The synthesis of this ether is most commonly achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] This method is versatile, allowing for the preparation of both symmetrical and unsymmetrical ethers.[1][4]
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction involves the backside attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step.[1][4]
For the synthesis of this compound, two primary pathways are feasible:
-
Pathway A: The reaction of sodium diphenylmethoxide (the nucleophile, formed from diphenylmethanol) with a propyl halide (e.g., 1-bromopropane).
-
Pathway B: The reaction of sodium propoxide (the nucleophile, formed from propan-1-ol) with a diphenylmethyl halide (e.g., bromodiphenylmethane).
Pathway A is generally preferred as it involves a primary alkyl halide, which is ideal for SN2 reactions and minimizes the potential for competing elimination reactions that can occur with more hindered halides.[2][3]
The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide.[5][6]
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol is a standard laboratory procedure for the Williamson ether synthesis.
Materials:
-
Diphenylmethanol (Benzhydrol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).
-
Alkoxide Formation: Diphenylmethanol is dissolved in anhydrous THF in the flask. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred and allowed to warm to room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium diphenylmethoxide.
-
Nucleophilic Substitution: The solution is cooled again to 0 °C, and 1-bromopropane is added dropwise via a syringe.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-10 hours), with progress monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis in Protic Ionic Liquid
This method offers a greener and potentially faster alternative.[8]
Materials:
-
Benzhydrol (Diphenylmethanol)
-
Protic ionic liquid (pIL) as both solvent and catalyst
-
Silica gel
Procedure:
-
Reaction Mixture: Benzhydrol and 1-propanol are suspended in a protic ionic liquid in a microwave-safe reaction vessel.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature.
-
Separation: After cooling, the reaction mixture is separated by vacuum filtration through a silica gel plug to remove the ionic liquid.
-
Analysis: The product is analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A study reported a 23% conversion to benzhydryl-1-propyl ether using this method.[8]
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of benzhydryl ethers.
| Parameter | Williamson Synthesis (Protocol 1) | Microwave-Assisted Synthesis (Protocol 2) | Reference |
| Reactant 1 | Diphenylmethanol | Benzhydrol | [2][5] |
| Reactant 2 | 1-Propyl Halide | 1-Propanol | [2][8] |
| Base/Catalyst | Sodium Hydride (NaH) | Protic Ionic Liquid | [3][8] |
| Solvent | Tetrahydrofuran (THF) | Protic Ionic Liquid | [2][8] |
| Temperature | 50-100 °C (Reflux) | Microwave Irradiation | [4][8] |
| Reaction Time | 1-8 hours | Variable (minutes to hours) | [4][8] |
| Reported Yield | Generally good to high | 23% conversion reported for a similar reaction | [1][8] |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is illustrated below.
Safety and Hazard Information
This compound is classified with the following GHS hazard statements:
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long-lasting effects.
Appropriate safety precautions, including the use of personal protective equipment (PPE) and proper disposal methods, should be followed.[9] The reagents used in the synthesis, such as sodium hydride and organic solvents, also have specific hazards that must be managed according to safety data sheets (SDS).
Conclusion
The Williamson ether synthesis is a reliable and adaptable method for the preparation of this compound. By selecting the appropriate starting materials—preferably a primary alkyl halide and the more sterically hindered alkoxide—high yields can be achieved while minimizing side reactions. The provided protocols offer a comprehensive guide for the successful synthesis, purification, and analysis of this compound in a laboratory setting.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. CN101921179B - Preparation method of dipropylene glycol methyl propyl ether - Google Patents [patents.google.com]
- 8. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 9. This compound | C16H18O | CID 4651659 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Diphenylmethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of Diphenylmethyl propyl ether (CAS No. 13594-71-3). Due to the limited availability of specific experimental data for this compound, this document consolidates computed and available data, discusses the general characteristics of aromatic ethers to provide theoretical context, and presents standardized experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a foundational resource for professionals in research and development who may be interested in this molecule.
Introduction
This compound, also known as [phenyl(propoxy)methyl]benzene, is an organic compound belonging to the ether class.[1] Its structure features a central oxygen atom connecting a propyl group and a diphenylmethyl (benzhydryl) group. While ethers are a common functional group in pharmaceuticals and industrial chemicals, specific data on this compound is sparse.[2] A safety data sheet for the compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated. This guide aims to bridge this information gap by presenting the available data and providing the necessary theoretical and methodological framework for its further study.
Physicochemical Properties
The properties of ethers are dictated by the C-O-C linkage. The electronegativity difference between carbon and oxygen results in polar C-O bonds and a net dipole moment for the molecule.[3][4] However, unlike alcohols, ethers cannot act as hydrogen bond donors, which leads to boiling points that are significantly lower than alcohols of similar molecular weight and are more comparable to alkanes.[2][5] Their ability to act as hydrogen bond acceptors allows for some miscibility in water.[3]
Quantitative Data Summary
The available quantitative data for this compound is summarized in the table below. It is important to note that much of this information is computed rather than experimentally determined.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 13594-71-3 | [1] |
| Molecular Formula | C₁₆H₁₈O | [1][6] |
| IUPAC Name | [phenyl(propoxy)methyl]benzene | [1] |
| Molecular Properties | ||
| Molecular Weight | 226.31 g/mol | [1] |
| Monoisotopic Mass | 226.135765193 Da | [1] |
| Physical Properties | ||
| Appearance | Solid | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility & Partitioning | ||
| Water Solubility | No data available | |
| Partition Coefficient (log P) | 4.43 | |
| XlogP (Predicted) | 4.1 | [1][6] |
Experimental Protocols
Given the absence of comprehensive experimental data, this section details standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a common and versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this could be achieved by reacting sodium benzhydrolate with 1-bromopropane (B46711).
Methodology:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylmethanol (B121723) (benzhydrol) in a suitable anhydrous solvent (e.g., THF).
-
Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium benzhydrolate alkoxide.
-
Nucleophilic Substitution: Add 1-bromopropane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the purified, dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature range from the appearance of the first liquid drop (T₁) to the complete liquefaction of the solid (T₂). The melting point is reported as the range T₁-T₂.
Determination of Octanol-Water Partition Coefficient (log P)
The log P value is crucial for predicting the pharmacokinetic properties of a molecule. The shake-flask method is the traditional approach.
Methodology (Shake-Flask Method):
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh a small amount of this compound and dissolve it in the n-octanol-saturated water or water-saturated n-octanol, ensuring the concentration is below its solubility limit.
-
Partitioning: Place a known volume of the prepared solution into a separatory funnel and add an equal volume of the other pre-saturated solvent (water or n-octanol).
-
Stopper the funnel and shake it vigorously for several minutes to allow for partitioning of the solute between the two phases.
-
Let the funnel stand until the two phases have completely separated.
-
Analysis: Carefully separate the two layers. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Williamson ether synthesis of this compound.
Caption: Experimental workflows for determining melting point and log P.
Conclusion
This compound is a compound for which detailed, experimentally verified physicochemical data is largely absent from the public domain. The available computed data provides a starting point for its characterization. This guide has summarized these known properties and provided standard, detailed protocols for the synthesis and analysis of its key physicochemical characteristics, including melting point and octanol-water partition coefficient. The successful execution of these experimental workflows will generate valuable data, enabling a more complete understanding of this molecule for potential applications in research and development. Further investigation into its spectroscopic, toxicological, and biological properties is warranted.
References
- 1. This compound | C16H18O | CID 4651659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. flexbooks.ck12.org [flexbooks.ck12.org]
- 3. byjus.com [byjus.com]
- 4. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]
- 5. readchemistry.com [readchemistry.com]
- 6. PubChemLite - this compound (C16H18O) [pubchemlite.lcsb.uni.lu]
Diphenylmethyl Propyl Ether: A Technical Whitepaper for Advanced Research
CAS Number: 13594-71-3 Synonyms: Benzhydryl propyl ether, [phenyl(propoxy)methyl]benzene
This technical guide provides a comprehensive overview of Diphenylmethyl propyl ether, a compound of interest for researchers, scientists, and professionals in drug development. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis, and explores its potential applications, particularly within the realm of medicinal chemistry.
Core Compound Properties
This compound is an organic compound characterized by a diphenylmethyl group linked to a propyl group via an ether bond. While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from established chemical principles and data from analogous structures.
Physicochemical Data
The following table summarizes the known and computed physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 13594-71-3 | [1] |
| Molecular Formula | C₁₆H₁₈O | [1] |
| Molecular Weight | 226.31 g/mol | [1] |
| IUPAC Name | [phenyl(propoxy)methyl]benzene | [1] |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 226.135765193 g/mol | [1] |
| Monoisotopic Mass | 226.135765193 g/mol | [1] |
Spectroscopic Profile (Predicted)
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.5 ppm) for the phenyl protons. - A singlet or triplet for the methine proton (-CH-) adjacent to the ether oxygen (δ ~5.0-5.5 ppm). - A triplet for the methylene (B1212753) protons of the propyl group adjacent to the ether oxygen (-O-CH₂-) (δ ~3.4-3.6 ppm). - A sextet for the central methylene protons of the propyl group (-CH₂-) (δ ~1.6-1.8 ppm). - A triplet for the terminal methyl protons of the propyl group (-CH₃) (δ ~0.9-1.0 ppm). |
| ¹³C NMR | - Multiple signals in the aromatic region (δ ~125-145 ppm). - A signal for the methine carbon (-CH-) adjacent to the ether oxygen (δ ~80-85 ppm). - A signal for the methylene carbon of the propyl group adjacent to the ether oxygen (-O-CH₂-) (δ ~70-75 ppm). - A signal for the central methylene carbon of the propyl group (-CH₂-) (δ ~20-25 ppm). - A signal for the terminal methyl carbon of the propyl group (-CH₃) (δ ~10-15 ppm). |
| IR Spectroscopy | - C-H stretching (aromatic) ~3030-3080 cm⁻¹. - C-H stretching (aliphatic) ~2850-2960 cm⁻¹. - C=C stretching (aromatic) ~1450-1600 cm⁻¹. - C-O-C stretching (ether) ~1070-1150 cm⁻¹ (strong) . |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 226. - A prominent fragment ion peak corresponding to the diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) at m/z = 167. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for ether formation. The Williamson ether synthesis is a robust and widely applicable method.
Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, there are two potential retrosynthetic pathways. The preferred route involves the reaction of diphenylmethoxide with a propyl halide to avoid potential elimination side reactions that could occur with a secondary halide.
Materials:
-
Diphenylmethanol (B121723) (benzhydrol)
-
Sodium hydride (NaH) or other strong base
-
1-Bromopropane (B46711) or 1-iodopropane
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diphenylmethanol (1 equivalent) in anhydrous THF.
-
To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium diphenylmethoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add 1-bromopropane (1.2 equivalents) dropwise via a syringe at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure this compound.
Caption: Williamson Ether Synthesis Workflow for this compound.
Role in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported, the diphenylmethyl (benzhydryl) ether moiety is a valuable scaffold in medicinal chemistry.
Lipophilicity Modification
A critical aspect of drug design is optimizing the lipophilicity of a lead compound to ensure favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The introduction of a bulky, non-polar group like the diphenylmethyl ether can significantly increase the lipophilicity of a molecule.[2] This modification can enhance the ability of a drug candidate to cross lipid-rich biological membranes, such as the blood-brain barrier.
Caption: Logical Flow of Lipophilicity Modification in Drug Discovery.
Potential Biological Activities
The broader class of diphenyl ethers has been investigated for various biological activities, including antitubercular and antimicrobial effects.[3][4] While these studies did not specifically include this compound, they suggest that the diphenyl ether scaffold can be a starting point for the development of new therapeutic agents. Further research is warranted to explore the biological activity profile of this compound and its derivatives.
Safety and Handling
This compound is classified as hazardous to the aquatic environment, both acute and long-term.[1] Appropriate precautions should be taken to prevent its release into the environment. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, CAS number 13594-71-3, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data and biological studies on this particular ether are scarce, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The diphenylmethyl ether moiety is a known modulator of lipophilicity, a key parameter in drug design. This technical guide provides a foundational understanding of this compound, offering a starting point for further research and development in various scientific disciplines. It is important to note that much of the detailed data presented is based on well-established chemical principles and data from analogous compounds due to the limited availability of specific experimental results for this molecule.
References
- 1. This compound | C16H18O | CID 4651659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diphenylmethyl Propyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diphenylmethyl propyl ether (also known as benzhydryl propyl ether). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes representative nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental methodologies, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. These values are representative and based on the analysis of the compound's functional groups and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 10H | Ar-H |
| 5.25 | Singlet | 1H | O-CH (Ph)₂ |
| 3.40 | Triplet | 2H | -O-CH ₂-CH₂-CH₃ |
| 1.60 | Sextet | 2H | -O-CH₂-CH ₂-CH₃ |
| 0.95 | Triplet | 3H | -O-CH₂-CH₂-CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 127.6 | Ar-C H |
| 127.2 | Ar-C H |
| 82.0 | O-C H(Ph)₂ |
| 70.5 | -O-C H₂-CH₂-CH₃ |
| 23.0 | -O-CH₂-C H₂-CH₃ |
| 10.5 | -O-CH₂-CH₂-C H₃ |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2960 - 2870 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1250, 1050 | Strong | C-O stretch (asymmetric and symmetric) |
| 740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226 | 20 | [M]⁺ (Molecular Ion) |
| 167 | 100 | [M - C₃H₇O]⁺ (Diphenylmethyl cation) |
| 105 | 45 | [C₇H₅O]⁺ |
| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are standard methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
A small amount of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. The sample is ionized using a 70 eV electron beam. The resulting fragments are separated by a mass analyzer and detected. The mass-to-charge ratio (m/z) and relative abundance of each fragment are recorded. Predicted mass spectrometry adducts for this molecule include [M+H]⁺ at m/z 227.14305 and [M+Na]⁺ at m/z 249.12499.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Diphenylmethyl propyl ether molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of diphenylmethyl propyl ether, a compound of interest in synthetic organic chemistry and potentially in drug discovery programs. This document outlines its fundamental molecular properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and methods for its purification and characterization.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O | [1] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| Monoisotopic Mass | 226.13577 Da | [3] |
| CAS Number | 13594-71-3 | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of both symmetrical and unsymmetrical ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. For the synthesis of this compound, two main pathways are viable, with the preferred route involving the reaction of the less sterically hindered halide with the more sterically hindered alkoxide to minimize elimination side reactions.
Reaction Scheme:
(CH₅)₂CHOH + NaH → (C₆H₅)₂CHO⁻Na⁺ + H₂ (C₆H₅)₂CHO⁻Na⁺ + CH₃CH₂CH₂Br → (C₆H₅)₂CHOCH₂CH₂CH₃ + NaBr
Experimental Methodology
Materials:
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Alkoxide Formation: To a solution of diphenylmethanol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium diphenylmethoxide.
-
Ether Formation: The reaction mixture is cooled back to 0 °C, and 1-bromopropane (1.2 equivalents) is added dropwise. The resulting mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. A known ¹³C NMR spectrum for this compound is available for comparison.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide on the Stability and Reactivity of Diphenylmethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Diphenylmethyl propyl ether is a compound for which extensive experimental data is not publicly available. This guide provides an in-depth analysis of its expected stability and reactivity based on the well-established principles of organic chemistry and data from analogous structures. The experimental protocols provided are representative examples for the synthesis and cleavage of similar ethers and should be adapted and optimized for specific laboratory conditions.
Introduction
This compound, also known as benzhydryl propyl ether, belongs to the ether class of organic compounds. Its structure, featuring a bulky diphenylmethyl (benzhydryl) group and a propyl group linked by an oxygen atom, imparts a unique combination of steric and electronic properties that dictate its stability and reactivity. Ethers are generally characterized by their relative inertness, making them valuable as solvents in a variety of chemical reactions. However, the presence of the diphenylmethyl group, which can stabilize a carbocation, significantly influences the reactivity of the ether linkage, particularly under acidic conditions. This guide aims to provide a comprehensive overview of the chemical behavior of this compound, serving as a valuable resource for its application in research and development.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below. It is important to note that many of these properties have not been extensively experimentally verified.
| Property | Value | Source |
| Molecular Formula | C16H18O | PubChem |
| Molecular Weight | 226.32 g/mol | PubChem |
| IUPAC Name | 1-(propoxy(diphenyl)methyl)benzene | PubChem |
| Appearance | Solid (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Insoluble in water; Soluble in common organic solvents | General ether properties |
| Stability | Stable under neutral and basic conditions. | General ether properties |
| Reactivity | Susceptible to cleavage by strong acids. Incompatible with strong oxidizing agents. | General ether properties |
Stability
The stability of this compound is largely dictated by the robustness of the ether (C-O-C) bond.
3.1 Thermal Stability
While specific data on the decomposition temperature of this compound is unavailable, ethers are generally more thermally stable than peroxides but less so than hydrocarbons. The C-O bond dissociation energy is a key factor. Thermolysis, if forced at high temperatures, would likely proceed through radical mechanisms, leading to a complex mixture of products.
3.2 Stability to Oxidizing and Reducing Agents
This compound is expected to be stable to a wide range of common reducing agents. However, it is incompatible with strong oxidizing agents. The benzylic protons of the diphenylmethyl group could be susceptible to oxidation under harsh conditions.
3.3 pH Stability
The ether linkage is stable under neutral and basic conditions. It does not hydrolyze in the presence of aqueous bases. However, as will be discussed in the reactivity section, it is labile in the presence of strong acids.
Reactivity
The reactivity of this compound is dominated by the chemistry of the ether linkage, influenced by the diphenylmethyl group.
4.1 Acid-Catalyzed Cleavage
The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Due to the structure of this compound, the cleavage is expected to proceed through an SN1 mechanism. The diphenylmethyl group can form a highly stabilized secondary carbocation (the benzhydryl cation), which is resonance-stabilized by the two phenyl rings.
The logical workflow for this reaction is as follows:
An In-depth Technical Guide to the Safety and Handling of Diphenylmethyl Propyl Ether
Disclaimer: The chemical, physical, and toxicological properties of Diphenylmethyl propyl ether have not been thoroughly investigated. This guide compiles the limited available data and supplements it with information from structurally similar compounds, di-n-propyl ether and dibenzyl ether, to provide a precautionary framework for safe handling. Users must exercise extreme caution and assume the substance may possess significant hazards.
Hazard Identification and Classification
This compound is classified as hazardous to the aquatic environment.[1] Due to its ether structure, it should be treated as a potential peroxide-former and a flammable substance, similar to other well-characterized ethers.
1.1 GHS Classification (Inferred) Based on available data for the compound and its surrogates, the following hazards should be assumed:
-
Flammable Liquid: Ethers are typically flammable. Di-n-propyl ether is highly flammable.[2][3][4]
-
Peroxide Former: Ethers are known to form explosive peroxides upon exposure to air and light.[2][5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): Vapors may cause drowsiness or dizziness.[2][8]
-
Hazardous to the Aquatic Environment: Classified as very toxic to aquatic life with long-lasting effects.[1]
Table 1: Comparative Hazard Data of this compound and Surrogates
| Hazard Statement | This compound | Di-n-propyl Ether | Dibenzyl Ether |
| Flammability | Data not available; assume flammable. | H225: Highly flammable liquid and vapour. | Combustible liquid.[9][10] |
| Peroxide Formation | Data not available; assume peroxide former. | R19: May form explosive peroxides.[2] | Oxidizes in air to form unstable peroxides.[10] |
| Acute Toxicity (Oral) | Data not available. | Data not available. | LD50 Rat: 2500 mg/kg.[11] |
| Skin Sensitization | Data not available. | Data not available. | H317: May cause an allergic skin reaction.[12] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects.[1] | Data not available. | H410: Very toxic to aquatic life with long lasting effects.[12][13] |
Physical and Chemical Properties
No specific physical or chemical property data is available for this compound. The properties of di-n-propyl ether and dibenzyl ether are provided below for reference.
Table 2: Physical and Chemical Properties of Surrogate Compounds
| Property | Di-n-propyl Ether | Dibenzyl Ether |
| CAS Number | 111-43-3[8] | 103-50-4[13] |
| Molecular Formula | C6H14O[3] | C14H14O[9] |
| Molecular Weight | 102.17 g/mol [14] | 198.26 g/mol [9] |
| Appearance | Colorless liquid.[3][14] | Colorless to light yellow liquid.[13][15] |
| Odor | Strong, sweet, petroleum-like.[8][14] | Faint, aromatic, slightly earthy.[9][13] |
| Boiling Point | 88 - 90 °C[3][8] | 298 °C[9][13] |
| Melting Point | -122 °C[3] | 1.5 - 3.5 °C[9][13] |
| Flash Point | -28 °C to -20 °C[2][8] | 135 °C[13][16] |
| Density | 0.73 - 0.75 g/cm³[3] | 1.04 g/mL[9][13] |
| Solubility in Water | 3 g/L @ 20 °C; slightly soluble.[8][14] | Insoluble.[9][13] |
| Vapor Pressure | 62.5 mmHg @ 25 °C[8] | 0.03 mbar @ 25 °C[13] |
Toxicological Information
No toxicological studies are available for this compound. The data for surrogate compounds suggests low to moderate acute toxicity but potential for skin sensitization (dibenzyl ether) and central nervous system effects (di-n-propyl ether).
Table 3: Toxicological Data of Surrogate Compounds
| Toxicological Endpoint | Di-n-propyl Ether | Dibenzyl Ether |
| Acute Oral Toxicity | No data available. | LD50 (Rat): 2500 mg/kg.[11] |
| Acute Dermal Toxicity | No data available. | LD50 (Rabbit): > 5000 mg/kg.[17] |
| Acute Inhalation Toxicity | LC50 (Mouse): 163,000 mg/m³ (15 h); may cause drowsiness and dizziness. | May cause respiratory irritation.[17] |
| Skin Corrosion/Irritation | May cause skin irritation; repeated exposure may cause dryness or cracking.[2][4] | May cause mild skin irritation.[17] |
| Eye Damage/Irritation | May cause eye irritation.[2] | May cause temporary irritation.[17] |
| Respiratory/Skin Sensitization | No data available. | May cause an allergic skin reaction.[12][17] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | Not classified as a carcinogen by IARC, NTP, or OSHA.[12] |
| STOT – Single Exposure | May cause drowsiness or dizziness (CNS).[8] | May cause respiratory irritation.[17] |
Experimental Protocols: Peroxide Detection
As a potential peroxide-former, this compound must be tested for peroxides before any distillation or concentration procedure, and periodically during storage (e.g., every 6 months after opening).[7][18]
4.1 Method A: Peroxide Test Strips
-
Principle: Commercial test strips provide a rapid, semi-quantitative method for detecting hydroperoxides.
-
Procedure:
-
Immerse the test strip's reaction zone into the ether sample for 1 second.[1]
-
Remove the strip and allow the solvent to evaporate.
-
If testing in an organic solvent, add one drop of deionized water to the reaction zone after the solvent has evaporated.[19]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).
-
Compare the color of the reaction zone to the color scale provided with the strips to estimate the peroxide concentration.[19]
-
-
Interpretation: Concentrations >30-100 ppm are considered hazardous and require peroxide removal or disposal of the solvent.[20][21]
4.2 Method B: Potassium Iodide (KI) Test
-
Principle: Peroxides oxidize iodide (I⁻) to iodine (I₂), which produces a characteristic yellow-to-brown color. This method is more sensitive than test strips for detecting various peroxide types.[20]
-
Procedure:
-
Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[20][22]
-
In a clean test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of the freshly prepared KI/acetic acid solution.
-
Shake the mixture and observe the color of the aqueous layer.
-
-
-
Colorless: No detectable peroxides.
-
Pale Yellow: Low concentration of peroxides (0.001-0.005%).
-
Bright Yellow to Brown: High and hazardous concentration of peroxides (>0.1%).
-
Safe Handling, Storage, and Emergency Procedures
5.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use an approved respirator.
5.2 Handling and Storage
-
Handle under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][8]
-
Ground/bond all containers and transfer equipment to prevent static discharge.[8]
-
Use only non-sparking tools.[8]
-
Store in a tightly closed, opaque container (e.g., amber glass) in a cool, dry, well-ventilated area designated for flammable liquids.[7][8]
-
Label containers with the date received and the date opened to track peroxide formation.[6][7]
-
Do not distill or evaporate to dryness. Always leave at least 20% residual liquid.[18]
5.3 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[8][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
5.4 Spill and Fire Procedures
-
Spills: Eliminate all ignition sources. Absorb the spill with a non-combustible material (e.g., sand, dry earth). Collect and place in a suitable container for disposal.[5]
-
Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] Do not use a solid water stream. Water spray may be used to cool containers.[5]
Visualizations: Workflows and Logical Relationships
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Di-n-propyl ether - Wikipedia [en.wikipedia.org]
- 4. ICSC 0468 - DIPROPYL ETHER [inchem.org]
- 5. DI-N-PROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. utep.edu [utep.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. fishersci.com [fishersci.com]
- 9. Benzyl ether | 103-50-4 [chemicalbook.com]
- 10. DIBENZYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. gestis.dguv.de [gestis.dguv.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Propyl ether | C6H14O | CID 8114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. atamankimya.com [atamankimya.com]
- 16. dibenzyl ether, 103-50-4 [thegoodscentscompany.com]
- 17. vigon.com [vigon.com]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 22. ehs.washington.edu [ehs.washington.edu]
An In-depth Technical Guide to 1-(Diphenylmethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(diphenylmethoxy)propane, also known as Diphenylmethyl propyl ether or [phenyl(propoxy)methyl]benzene. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications, particularly within the field of drug development. This document is intended to serve as a foundational resource for researchers and scientists engaged in work involving this and related chemical entities.
Chemical Identity and Properties
1-(Diphenylmethoxy)propane is an organic compound classified as an ether. The structure consists of a diphenylmethyl group (also known as a benzhydryl group) and a propyl group linked by an oxygen atom.
IUPAC Name: [phenyl(propoxy)methyl]benzene[1]
Synonyms: this compound, 1-(Benzhydryloxy)propane
Molecular Formula: C₁₆H₁₈O[1]
Structure:
Physicochemical Data
A summary of the key physicochemical properties of 1-(diphenylmethoxy)propane is presented in the table below. These values are critical for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 226.31 g/mol | PubChem[1] |
| Monoisotopic Mass | 226.135765193 Da | PubChem[1] |
| CAS Number | 13594-71-3 | PubChem[1] |
| Predicted XLogP3 | 4.1 | PubChem[2] |
| Predicted Collision Cross Section ([M+H]⁺) | 152.9 Ų | PubChemLite[2] |
| Predicted Collision Cross Section ([M+Na]⁺) | 158.3 Ų | PubChemLite[2] |
Synthesis of Ethers: A General Overview
The synthesis of ethers such as 1-(diphenylmethoxy)propane can typically be achieved through established organic chemistry reactions. The Williamson ether synthesis is a common and versatile method.
Williamson Ether Synthesis: A General Protocol
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of an asymmetrical ether like 1-(diphenylmethoxy)propane, there are two potential pathways. A generalized protocol is provided below, which can be adapted for the specific synthesis of the target compound.
Reaction Scheme:
-
Path A: Sodium propoxide + Diphenylmethyl halide → 1-(Diphenylmethoxy)propane + Sodium halide
-
Path B: Sodium diphenylmethoxide + Propyl halide → 1-(Diphenylmethoxy)propane + Sodium halide
Experimental Workflow Diagram:
Caption: Generalized workflow for Williamson ether synthesis.
Detailed Methodology:
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chosen alcohol (e.g., propanol) is dissolved in a suitable anhydrous solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH) or sodium metal (Na), is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
SN2 Reaction: The corresponding alkyl halide (e.g., diphenylmethyl chloride) is dissolved in the same anhydrous solvent and added dropwise to the alkoxide solution at a controlled temperature (often room temperature or slightly elevated). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica (B1680970) gel, to yield the pure ether.
Potential Applications in Drug Development
The diphenylmethyl (benzhydryl) moiety is a common structural feature in a variety of pharmacologically active compounds, particularly in the class of antihistamines. For instance, Diphenhydramine contains a benzhydryloxy group. The presence of this functional group can influence a molecule's binding affinity to various receptors and its pharmacokinetic properties.
While specific research on the biological activity of 1-(diphenylmethoxy)propane is not widely documented in publicly available literature, its structural similarity to known pharmacophores suggests potential areas for investigation.
Signaling Pathway Hypothesis:
Given the structural relationship to antihistamines, a hypothetical signaling pathway that could be investigated is the H1 histamine (B1213489) receptor pathway. Antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and reducing the downstream signaling that leads to allergic responses.
Caption: Hypothetical interaction with the H1 histamine receptor pathway.
Areas for Future Research:
-
Receptor Binding Assays: To determine if 1-(diphenylmethoxy)propane exhibits any affinity for histamine receptors or other CNS receptors.
-
In Vitro Functional Assays: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at any identified target receptors.
-
Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
1-(Diphenylmethoxy)propane is a well-defined chemical entity with established physicochemical properties. While its biological activity is not extensively studied, its structural components are present in known bioactive molecules, suggesting potential for future research in drug discovery and development. The synthetic protocols and hypothetical pathways presented in this guide offer a starting point for scientists and researchers interested in exploring the properties and applications of this compound.
References
An In-depth Technical Guide to the Preparation of Diphenylmethyl Propyl Ether from Diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenylmethyl propyl ether from diphenylmethanol (B121723). The primary and most effective method for this conversion is the Williamson ether synthesis, a robust and versatile reaction widely employed in organic and medicinal chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.
Introduction
Diphenylmethyl ethers, also known as benzhydryl ethers, are a significant class of compounds in organic synthesis and drug discovery. The diphenylmethyl group serves as a valuable protecting group for alcohols due to its stability in various reaction conditions and its susceptibility to cleavage under mild acidic conditions or through hydrogenolysis. Furthermore, the benzhydryl ether motif is present in numerous biologically active molecules. This guide focuses on the preparation of a specific analogue, this compound, through the reaction of diphenylmethanol with a propyl halide.
Reaction Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The synthesis of this compound involves two key steps:
-
Deprotonation: Diphenylmethanol is treated with a strong base to form the corresponding diphenylmethoxide anion. This alkoxide is a potent nucleophile.
-
Nucleophilic Substitution: The diphenylmethoxide anion then attacks a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) at the electrophilic carbon, displacing the halide leaving group to form the desired ether.
The general reaction scheme is depicted below:
Caption: General workflow of the Williamson ether synthesis.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
Diphenylmethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).
-
Deprotonation: Diphenylmethanol (1.0 eq) is dissolved in anhydrous THF. To this solution, sodium hydride (1.1 eq) is added portion-wise at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium diphenylmethoxide.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (1.2 eq) is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with water and diethyl ether or ethyl acetate. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) |
| Diphenylmethanol | C₁₃H₁₂O | 184.24 |
| 1-Bromopropane | C₃H₇Br | 122.99 |
| Sodium Hydride | NaH | 24.00 |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| This compound | C₁₆H₁₈O | 226.31[1] | >80% |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl groups, a singlet for the methine proton (-CH-O-), and signals for the propyl group (a triplet for the -O-CH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons). |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, and the three distinct carbons of the propyl group. A 13C NMR spectrum for this compound is available in public databases.[1] |
| IR Spectroscopy | The infrared spectrum will show a characteristic C-O stretching vibration for the ether linkage in the range of 1000-1300 cm⁻¹.[2] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the conversion of the alcohol to the ether. |
Alternative Synthetic Approach
An alternative method for the synthesis of benzhydryl ethers involves the reaction of diphenylmethanol with an alcohol under acidic conditions or using microwave irradiation in a protic ionic liquid solvent.[3][4] One study reported a 23% conversion to benzhydryl propyl ether from the reaction of benzhydrol and 1-propanol.[4] However, the Williamson ether synthesis generally provides higher yields and is more widely applicable.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the characterized final product can be visualized as follows:
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The Williamson ether synthesis is a reliable and high-yielding method for the preparation of this compound from diphenylmethanol. This guide provides the necessary theoretical background and a detailed experimental framework for researchers and professionals in the field of drug development and organic synthesis. Careful execution of the described protocol and subsequent characterization will ensure the successful synthesis of the target compound.
References
- 1. This compound | C16H18O | CID 4651659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
An In-depth Technical Guide to the Solubility of Diphenylmethyl Propyl Ether in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of diphenylmethyl propyl ether. The document is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of this compound for applications in synthesis, purification, formulation, and other laboratory procedures. This guide covers theoretical solubility predictions, detailed experimental protocols for solubility determination, and a structured framework for data presentation.
Introduction to this compound
This compound, also known as benzhydryl propyl ether, is an organic compound with the chemical formula C₁₆H₁₈O.[1] Its structure consists of a diphenylmethyl group and a propyl group linked by an ether oxygen. Understanding its solubility in various organic solvents is crucial for its application in research and development.
Compound Properties:
Theoretical Solubility Profile
The fundamental principle governing solubility is "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another.[2][3] this compound possesses a structure dominated by two non-polar phenyl rings and a short alkyl (propyl) chain. The ether linkage introduces a slight polarity, but the large non-polar surface area suggests that the molecule is predominantly non-polar.
Based on its structure, the following solubility predictions can be made:
-
High Solubility in Non-Polar Solvents: The compound is expected to be highly soluble in non-polar solvents such as hexane, toluene, and diethyl ether, due to favorable van der Waals interactions.
-
Moderate Solubility in Moderately Polar Solvents: It will likely show good to moderate solubility in solvents like dichloromethane (B109758) and ethyl acetate.
-
Low Solubility in Polar Aprotic Solvents: Solubility is expected to be lower in polar aprotic solvents such as acetone (B3395972) and acetonitrile.
-
Very Low Solubility in Polar Protic Solvents: Due to the lack of hydrogen bond donating capabilities and its predominantly non-polar character, this compound is expected to have very low solubility in polar protic solvents like ethanol (B145695) and methanol, and it is practically insoluble in water. The calculated LogP value (a measure of lipophilicity) of 4.43 further supports its hydrophobic nature and poor water solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Hexane | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric | ||
| Diethyl Ether | 25 | Gravimetric | ||
| Dichloromethane | 25 | Gravimetric | ||
| Ethyl Acetate | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Acetonitrile | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Methanol | 25 | Gravimetric | ||
| Water | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various applications. The following section details a standard and reliable method for quantifying the solubility of a solid organic compound in an organic solvent.
The gravimetric or shake-flask method is a widely used and accurate technique for determining the equilibrium solubility of a compound.[5][6] It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. An excess of solute is necessary to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid from the supernatant.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a solvent-compatible filter.
-
Dispense the filtered supernatant into a pre-weighed, dry container.
-
Record the exact mass of the collected solution.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the container. This can be done in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to expedite the process.
-
Once the solvent is completely evaporated, weigh the container with the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the container minus the initial mass of the empty container.
-
The mass of the solvent is the mass of the solution collected minus the mass of the dissolved solute.
-
Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.
-
// Node Definitions A [label="Add excess solute to\n a known amount of solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Equilibrate at constant\n temperature with agitation\n (24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Separate solid and\n liquid phases\n (settling/centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Withdraw and weigh\n a known amount of\n the clear supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Evaporate the solvent\n to isolate the solute", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Weigh the dried solute", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Calculate solubility\n ( g/100g or g/100mL)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; }
References
Methodological & Application
Application Notes and Protocols: Diphenylmethyl Propyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the diphenylmethyl (DPM), or benzhydryl (Bh), group for the protection of alcohols, with a specific focus on the formation of diphenylmethyl propyl ether. The DPM group is a sterically hindered protecting group that offers robustness under a variety of reaction conditions and can be cleaved under specific circumstances, providing orthogonality in complex synthetic routes.[1][2]
Introduction
The diphenylmethyl (DPM) ether is a valuable protecting group for alcohols due to its stability under both acidic and basic conditions, as well as in the presence of many oxidizing and reducing agents.[3] Its removal, typically achieved through hydrogenolysis or acidic cleavage, offers a degree of orthogonality with other common protecting groups.[2][4] The bulky nature of the DPM group can also impart increased solubility in organic solvents and may influence the stereochemical outcome of reactions at adjacent centers.
Data Presentation
The following tables summarize quantitative data for the protection of various alcohols as DPM ethers and the subsequent deprotection under different conditions.
Table 1: Protection of Alcohols as Diphenylmethyl Ethers
| Substrate | Protection Method | Reagents and Conditions | Yield (%) | Reference |
| Primary, Secondary, and Tertiary Alcohols | Thermal Etherification | O-Diphenylmethyl trichloroacetimidate (B1259523), Toluene (B28343), reflux | 85-97 | [4] |
| Thymidine | Pd(II)-catalyzed Etherification | Diphenylmethanol, PdCl₂, Dichloroethane (DCE), 85°C, 16h | 87 | [5][6] |
| 2'-Deoxyuridine | Pd(II)-catalyzed Etherification | Diphenylmethanol, PdCl₂, DCE, 85°C | 65 (mono) | [7] |
| Uridine | Pd(II)-catalyzed Etherification | Diphenylmethanol, PdCl₂, DCE, 85°C | >80 (bis) | [7] |
| Various Alcohols | Microwave-assisted Synthesis | Diphenylmethanol, Protic Ionic Liquid, Microwave, 80°C, 10-30 min | 60-98 |
Table 2: Deprotection of Diphenylmethyl Ethers
| Substrate | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |
| 3',5'-di-O-Benzhydryl-thymidine | Catalytic Hydrogenolysis | PdCl₂, Ethanol, reflux, 16h | 85 | [5][6] |
| General DPM Ethers | Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) | Substrate dependent | [2] |
| Benzyl (B1604629) Ethers (as a proxy) | Catalytic Hydrogenolysis | H₂, Pd/C, Methanol, Ethanol, or Ethyl Acetate (B1210297) | High | [3] |
Table 3: Stability of Diphenylmethyl Ethers
| Condition/Reagent | Stability | Notes | Reference |
| Basic conditions (e.g., for Fmoc removal) | Stable | Generally good stability towards reagents like piperidine (B6355638) in DMF. | [2] |
| Acidic conditions (e.g., for Boc deprotection) | Can be stable | Stability is dependent on the specific acidic conditions used. | [2] |
| Acyl groups, silyl (B83357) ethers, benzyl ethers, esters | Compatible | DPM ethers are compatible with the presence of these functional groups. | [5] |
| Strong Acids | Labile | Cleaved by strong acids like TFA. | [2] |
| Catalytic Hydrogenolysis Conditions | Labile | Cleaved in the presence of a palladium catalyst and a hydrogen source. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protection of a Primary Alcohol using O-Diphenylmethyl Trichloroacetimidate
This protocol describes a general method for the protection of a primary alcohol, such as propanol (B110389), to form this compound.
Materials:
-
Propanol
-
O-Diphenylmethyl trichloroacetimidate
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propanol (1.0 eq) in anhydrous toluene to a concentration of 0.25 M.
-
Add O-diphenylmethyl trichloroacetimidate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Protocol 2: Deprotection of a Diphenylmethyl Ether by Catalytic Hydrogenolysis
This protocol provides a general procedure for the cleavage of a DPM ether.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol (propanol). Further purification may be performed if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides | MDPI [mdpi.com]
- 7. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Diphenylmethyl Propyl Ether Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenylmethyl (DPM), or benzhydryl, protecting group is a valuable tool in organic synthesis for the protection of alcohols. Its stability under a range of conditions and its susceptibility to cleavage under specific, relatively mild conditions make it a versatile choice in multi-step syntheses. These application notes provide detailed protocols and comparative data for the cleavage of the diphenylmethyl ether of a primary alcohol, specifically diphenylmethyl propyl ether, using three common methods: palladium-catalyzed cleavage, catalytic transfer hydrogenation, and acid-catalyzed cleavage.
Orthogonality and Stability
The DPM group exhibits orthogonality with several other common protecting groups, allowing for selective deprotection in complex molecules.[1]
-
Stable to:
-
Basic conditions: DPM ethers are stable to reagents like concentrated ammonia (B1221849) in methanol (B129727) and 2M NaOH in dioxane.[1]
-
Some acidic conditions: They show stability towards 80% acetic acid at room temperature.[1]
-
Conditions for Fmoc and Boc deprotection: The DPM group is generally stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and can be stable to the acidic conditions for Boc deprotection (e.g., TFA), although strong acidic conditions will cleave the DPM group.
-
-
Labile to:
-
Catalytic hydrogenation
-
Catalytic transfer hydrogenation
-
Strong acids (e.g., Trifluoroacetic acid)
-
This allows for strategic deprotection sequences in the synthesis of complex molecules such as nucleosides and peptides.
Data Presentation: Cleavage of Diphenylmethyl Ethers
The following table summarizes quantitative data for the deprotection of diphenylmethyl ethers under various conditions.
| Substrate | Method | Reagents | Catalyst (Loading) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3',5'-di-O-benzhydryl-thymidine | Palladium-Catalyzed | - | PdCl₂ (0.2 eq) | Ethanol (B145695) | 85 | 16 | 85 | [1][2] |
| This compound (Representative) | Catalytic Transfer Hydrogenation | Ammonium (B1175870) Formate (B1220265) (5 eq) | 10% Pd/C (10 mol%) | Methanol | Reflux | 1-4 | >90 (Estimated) | Adapted from[3] |
| This compound (Representative) | Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) (10 eq) | - | Dichloromethane (B109758) (DCM) | Room Temp. | 1-2 | >90 (Estimated) | Adapted from[4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cleavage of this compound
This protocol is adapted from the deprotection of DPM-protected nucleosides and is a robust method for the cleavage of DPM ethers.[1]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol (approximately 10-20 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add palladium(II) chloride (0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield propan-1-ol.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) of this compound
CTH offers a milder and safer alternative to traditional hydrogenation with H₂ gas. This protocol uses ammonium formate as the hydrogen donor.[3][5]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (10-20 mL per mmol) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
Add ammonium formate (5 equivalents) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is generally complete within 1-4 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude propan-1-ol, which can be further purified if necessary.
Protocol 3: Acid-Catalyzed Cleavage of this compound
This method utilizes a strong acid, trifluoroacetic acid (TFA), to effect the cleavage of the DPM ether.[4][6]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (10-20 mL per mmol) in a round-bottom flask.
-
Add trifluoroacetic acid (10 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude propan-1-ol.
Mandatory Visualizations
Logical Relationship for Deprotection Method Selection
Caption: Decision tree for selecting a DPM ether deprotection method.
Experimental Workflow for Catalytic Transfer Hydrogenation
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diphenylmethyl (DPM) Propyl Ether in Nucleoside and Nucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex molecules like nucleosides and nucleotides, the selective protection and deprotection of reactive functional groups is of paramount importance. The diphenylmethyl (DPM), also known as benzhydryl, group is a valuable tool for the protection of hydroxyl groups in nucleoside chemistry. As a benzyl-type ether, the DPM group offers a robust protecting strategy with specific advantages in terms of stability and cleavage conditions. This document provides detailed application notes and experimental protocols for the use of the DPM protecting group in the synthesis of modified nucleosides, a critical process in drug discovery and development.[1]
Core Applications
The primary application of the diphenylmethyl group in this context is the temporary protection of the 5'- and 3'-hydroxyl groups of nucleosides. This protection allows for selective modifications at other positions of the nucleoside, such as the nucleobase or the sugar moiety. The DPM group is particularly useful for the protection of pyrimidine (B1678525) nucleosides.[1]
Key Features of DPM as a Protecting Group:
-
Stability: DPM ethers are stable under a range of conditions, including basic and mildly acidic environments, making them compatible with other protecting groups like acyl and silyl (B83357) ethers.[1]
-
Selective Deprotection: The DPM group can be cleaved under specific conditions that often leave other protecting groups intact, providing orthogonality in complex synthetic routes.[1]
-
Introduction under Mild Conditions: The DPM group can be introduced using a palladium-catalyzed reaction under relatively mild conditions.[1]
Limitations
A significant limitation of the DPM protecting group is its applicability, which is primarily confined to pyrimidine nucleosides. Attempts to apply this protection strategy to purine (B94841) nucleosides, such as adenosine (B11128) and guanosine, have been hampered by the poor solubility of these nucleosides in the required reaction solvents, often leading to degradation when more polar solvents are used.[1]
Data Presentation: Quantitative Yields of DPM Protection and Deprotection
The following tables summarize the yields of protection and deprotection reactions for various pyrimidine nucleosides using the diphenylmethyl group.
Table 1: Yields of Diphenylmethyl Protection of Pyrimidine Nucleosides [1]
| Nucleoside | Product | Reagents and Conditions | Yield (%) |
| Thymidine | 5'-O-Benzhydryl-thymidine | Diphenylmethanol (B121723) (1.2 eq), PdCl₂ (0.2 eq), Dichloroethane, 85°C, 16h | ~65 |
| Thymidine | 3',5'-Di-O-Benzhydryl-thymidine | Diphenylmethanol (2.5 eq), PdCl₂ (0.2 eq), Dichloroethane, 85°C, 16h | 87 |
| 2'-Deoxyuridine | 5'-O-Benzhydryl-2'-deoxyuridine | Diphenylmethanol (1.2 eq), PdCl₂ (0.2 eq), Dichloroethane, 85°C, 16h | ~65 |
| 2'-Deoxyuridine | 3',5'-Di-O-Benzhydryl-2'-deoxyuridine | Diphenylmethanol (2.5 eq), PdCl₂ (0.2 eq), Dichloroethane, 85°C, 16h | 88 |
| 5-Fluoro-2'-deoxyuridine | 5'-O-Benzhydryl-5-fluoro-2'-deoxyuridine | Diphenylmethanol (1.2 eq), PdCl₂ (0.2 eq), Dichloroethane, 85°C, 16h | ~65 |
| 5-Fluoro-2'-deoxyuridine | 3',5'-Di-O-Benzhydryl-5-fluoro-2'-deoxyuridine | Diphenylmethanol (2.5 eq), PdCl₂ (0.2 eq), Dichloroethane, 85°C, 16h | 85 |
Table 2: Yields of Diphenylmethyl Deprotection [1]
| Protected Nucleoside | Product | Reagents and Conditions | Yield (%) |
| 3',5'-Di-O-Benzhydryl-thymidine | Thymidine | PdCl₂ (0.2 eq), Ethanol, 85°C, 16h | 85 |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of nucleoside hydroxyl groups with the diphenylmethyl group.
Protocol 1: General Procedure for the Protection of Nucleoside Hydroxyl Groups with Diphenylmethyl (DPM) Ether[1]
Materials:
-
Respective pyrimidine nucleoside (e.g., thymidine, 2'-deoxyuridine)
-
Diphenylmethanol
-
Palladium(II) chloride (PdCl₂)
-
Dichloroethane (DCE), anhydrous
-
Argon gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane)
Procedure:
-
To a solution of the nucleoside (100 mg) in anhydrous dichloroethane (5 mL/mmol), add diphenylmethanol (1.2 equivalents for mono-protection of the 5'-hydroxyl, or 2.5 equivalents for di-protection of 3' and 5'-hydroxyls).
-
Add palladium(II) chloride (0.2 equivalents).
-
Heat the reaction mixture at 85°C under an argon atmosphere for 16 hours or until the starting material has been consumed as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent in vacuo.
-
Purify the crude mixture by column chromatography on silica gel to afford the desired DPM-protected nucleoside.
Protocol 2: General Procedure for the Deprotection of Diphenylmethyl (DPM) Ethers[1]
Materials:
-
DPM-protected nucleoside
-
Palladium(II) chloride (PdCl₂)
-
Ethanol
-
Argon gas
Procedure:
-
Dissolve the DPM-protected nucleoside in ethanol.
-
Add palladium(II) chloride (0.2 equivalents).
-
Reflux the reaction mixture at 85°C under an argon atmosphere for 16 hours.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Remove the solvent in vacuo to obtain the deprotected nucleoside.
-
Further purification can be performed by column chromatography if necessary.
Visualizations
Experimental Workflow for DPM Protection of Nucleosides
Caption: Workflow for the palladium-catalyzed DPM protection of pyrimidine nucleosides.
Logical Relationship of DPM Protection and Deprotection
References
Application Notes and Protocols: Hydrogenolysis of the Diphenylmethyl (DPM) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenylmethyl (DPM) group is a valuable protecting group for alcohols, amines, and thiols in organic synthesis. Its removal via catalytic hydrogenolysis offers a mild and selective deprotection strategy, crucial in the synthesis of complex molecules such as pharmaceuticals and natural products. These application notes provide detailed protocols and comparative data for the hydrogenolysis of the DPM group, with a focus on palladium-catalyzed methods.
The DPM group's stability and its cleavage under conditions similar to those for benzyl (B1604629) ethers make it a versatile choice in multi-step syntheses.[1][2] Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is typically performed using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[2]
Data Presentation: Hydrogenolysis of DPM and Related Benzyl-Type Ethers
The following table summarizes quantitative data from various studies on the hydrogenolysis of DPM and analogous benzyl-type ethers, providing a comparative overview of different catalytic systems and reaction conditions.
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3',5'-di-O-benzhydryl-thymidine | 0.2 eq. PdCl₂ | - | Ethanol | 85 | 16 | 85 | [3] |
| 3',5'-di-O-benzhydryl-thymidine | 0.2 eq. CuBr₂ | - | Ethanol | 85 | 16 | 43 | [3] |
| Per-benzylated glucoside | 5% Pd/C (pre-treated) | 10 bar H₂ | THF:t-BuOH:PBS (60:10:30) | RT | 48 | 88 | [3] |
| Benzyl phenyl ether | 4 wt% Pd/Al₂O₃ | H₂ | - | RT | 1 | ~100 (conversion) | [4] |
| Benzyl phenyl ether | 4 wt% Pd/SiO₂ | H₂ | - | RT | 1.5 | ~100 (conversion) | [4] |
| Diphenyl ether | Pd/C | 40 bar H₂ | Water | 200 | - | >80 (hydrolysis) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Pd/C-Catalyzed Hydrogenolysis of a DPM-Protected Alcohol
This protocol describes a standard procedure for the deprotection of a DPM-protected alcohol using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
DPM-protected substrate
-
10% Palladium on carbon (Pd/C) (typically 10% w/w of the substrate)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Dissolve the DPM-protected substrate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude deprotected product.
-
Purify the crude product by an appropriate method, such as column chromatography, if necessary.
Protocol 2: Transfer Hydrogenolysis of a DPM-Protected Substrate
This method avoids the use of hydrogen gas by employing a hydrogen donor, which can be advantageous for safety and simplicity.
Materials:
-
DPM-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., Ammonium formate, Formic acid, 1,4-Cyclohexadiene)
-
Solvent (e.g., Methanol, Ethanol)
-
Reaction flask
-
Stirring apparatus
-
Heating apparatus (if required)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Dissolve the DPM-protected substrate in the chosen solvent in a round-bottom flask with a magnetic stir bar.
-
Add the hydrogen donor (typically 3-5 equivalents).
-
Carefully add 10% Pd/C to the mixture.
-
Stir the reaction at room temperature or with gentle heating, depending on the substrate's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a Celite® pad to remove the catalyst, washing with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product may require an aqueous work-up to remove salts derived from the hydrogen donor before purification.
-
Purify the product as needed.
Mandatory Visualizations
Caption: Experimental workflow for DPM group hydrogenolysis.
Caption: Mechanism of DPM hydrogenolysis on a palladium catalyst.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the solvent is appropriate and the substrate is fully dissolved. Catalyst poisoning by sulfur or other impurities can also inhibit the reaction; using a fresh batch of catalyst or purifying the starting material may be necessary.[6][7]
-
Side Reactions: A common side reaction is the hydrogenation of aromatic rings. To minimize this, a less reactive catalyst or milder conditions (e.g., lower hydrogen pressure, shorter reaction time) can be employed.[8] Catalyst pretreatment, for instance with an amine or acid, has been shown to improve selectivity for hydrogenolysis over hydrogenation.[3][8]
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and exposed to air. It should be handled with care in an inert atmosphere when possible, and filtration should be done while the catalyst is still wet with solvent.
Conclusion
The hydrogenolysis of the diphenylmethyl group is a robust and widely applicable deprotection method in organic synthesis. By selecting the appropriate catalyst and optimizing reaction conditions, high yields of the desired deprotected product can be achieved. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively implement this key transformation in their synthetic endeavors.
References
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. nbinno.com [nbinno.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnnl.gov [pnnl.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Orthogonality of Diphenylmethyl Propyl Ether with Other Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenylmethyl (DPM), or benzhydryl, protecting group is a valuable tool in multi-step organic synthesis, prized for its steric bulk and distinct cleavage conditions. This document provides a detailed examination of the orthogonality of the DPM ether, specifically diphenylmethyl propyl ether, with other commonly employed protecting groups. Understanding this orthogonality is crucial for the strategic design of synthetic routes for complex molecules, including active pharmaceutical ingredients.
The DPM group is known for its stability across a range of reaction conditions, yet it can be selectively removed under specific protocols, primarily through catalytic hydrogenolysis or acid-catalyzed cleavage.[1] This unique reactivity profile allows for its use in concert with a variety of other protecting groups, enabling selective deprotection and sequential functional group manipulation.
Orthogonality Overview
The following diagram illustrates the general orthogonality of the Diphenylmethyl (DPM) protecting group with other common protecting groups. The diagram highlights the conditions under which the DPM group is stable while another group can be removed, and vice versa.
Caption: Orthogonality of DPM ether with common protecting groups.
Data Presentation: Stability and Selective Deprotection Conditions
The following tables summarize the stability of the this compound group under various reaction conditions and provide a comparison of deprotection methods for demonstrating orthogonality.
Table 1: Stability of this compound Under Common Synthetic Conditions
| Reagent/Condition | Class of Transformation | Stability of DPM Ether | Reference |
| Piperidine/DMF | Base-catalyzed deprotection (Fmoc) | Stable | [1] |
| K₂CO₃/MeOH | Base-catalyzed deprotection (Acetate) | Stable | [2] |
| TBAF/THF | Fluoride-mediated deprotection (Silyl ethers) | Stable | [3] |
| DIBAL-H | Reduction (Ester to aldehyde/alcohol) | Generally Stable | [4] |
| LiAlH₄ | Reduction (Ester/Carboxylic acid to alcohol) | Generally Stable | [5] |
| Swern Oxidation | Oxidation (Alcohol to aldehyde/ketone) | Stable | [6][7] |
| Dess-Martin Periodinane | Oxidation (Alcohol to aldehyde/ketone) | Stable | [8] |
Table 2: Orthogonal Deprotection Strategies Involving Diphenylmethyl (DPM) Ethers
| Protecting Group Combination | Selective Deprotection of Non-DPM Group | Yield (%) | DPM Group Intact? | Selective Deprotection of DPM Group | Yield (%) | Other Group Intact? |
| DPM & TBDMS | TBAF, THF, 0 °C to rt | High | Yes | H₂, Pd/C, MeOH, rt | High | Yes |
| DPM & MOM | TMSBr, CH₂Cl₂, -20 °C | Good | Yes | H₂, Pd/C, MeOH, rt | High | Yes |
| DPM & Acetate | K₂CO₃, MeOH, rt | High | Yes | H₂, Pd/C, MeOH, rt | High | Yes |
| DPM & Benzyl | Reductive conditions (e.g., Li/NH₃) can cleave both. Oxidative (DDQ for PMB) or specific Lewis acid conditions may offer selectivity. | Substrate dependent | Substrate dependent | H₂, Pd/C, MeOH, rt (may also cleave Bn) | Substrate dependent | Substrate dependent |
| DPM & Trityl | Formic acid (80%), rt | High | Yes | H₂, Pd/C, MeOH, rt | High | Yes |
Experimental Protocols
Protection of a Primary Alcohol as a this compound
This protocol describes a mild, non-acidic method for the formation of a DPM ether using O-diphenylmethyl trichloroacetimidate (B1259523).
Reaction Workflow:
Caption: Workflow for DPM ether formation.
Materials:
-
Primary alcohol (e.g., 1-propanol)
-
O-Diphenylmethyl trichloroacetimidate
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried round-bottom flask, dissolve the primary alcohol (1.0 equiv) in anhydrous toluene to a concentration of 0.25 M.
-
Add O-diphenylmethyl trichloroacetimidate (1.2 equiv).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If starting material remains after 24 hours, an additional portion of the trichloroacetimidate may be added.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the diphenylmethyl ether.
Selective Deprotection of a TBDMS Ether in the Presence of a Diphenylmethyl Ether
This protocol demonstrates the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) while leaving a DPM ether intact.
Reaction Workflow:
Caption: Workflow for selective TBDMS deprotection.
Materials:
-
Substrate containing both TBDMS and DPM ether functionalities
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water and brine
-
Magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous THF in a round-bottom flask at 0 °C.
-
Add TBAF (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 45 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alcohol with the intact DPM ether.
Selective Deprotection of a Diphenylmethyl Ether via Catalytic Transfer Hydrogenation
This protocol outlines the cleavage of a DPM ether using catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) as the hydrogen source, a method that is often compatible with other protecting groups that are not susceptible to hydrogenolysis.
Reaction Workflow:
Caption: Workflow for DPM deprotection via CTH.
Materials:
-
DPM-protected substrate
-
Palladium on carbon (Pd/C), 10%
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of the DPM-protected substrate in methanol, add palladium on carbon (10 mol%).
-
To this suspension, add an excess of ammonium formate.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within minutes to a few hours.[9]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Selective Deprotection of a Diphenylmethyl Ether via Acid-Catalyzed Cleavage
This protocol describes the removal of a DPM group using trifluoroacetic acid (TFA). This method is effective but requires careful consideration of other acid-sensitive functional groups in the molecule.
Reaction Workflow:
Caption: Workflow for DPM deprotection with TFA.
Materials:
-
DPM-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the DPM-protected substrate in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Add an equal volume of trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Purify the crude product by flash column chromatography.
Conclusion
The this compound protecting group offers a valuable combination of stability and selective cleavage conditions, rendering it a useful tool in orthogonal protection strategies. Its stability to basic, fluoride-mediated, and many reductive and oxidative conditions allows for the selective deprotection of other common protecting groups such as acetates and silyl (B83357) ethers. Conversely, the DPM group can be efficiently removed by catalytic hydrogenolysis or acidolysis under conditions that may leave other protecting groups intact. Careful consideration of the specific substrate and the desired synthetic transformations will guide the optimal choice of orthogonal protecting group strategy.
References
- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reaction mechanism - selective hydrolysis problem - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Application of Diphenylmethyl Propyl Ether in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the diphenylmethyl (DPM) protecting group for propyl alcohols, forming diphenylmethyl propyl ether, in the context of multi-step organic synthesis. The DPM group, also known as benzhydryl (Bh), is a valuable tool for the temporary protection of hydroxyl functionalities due to its stability under various conditions and its versatile cleavage methods. These characteristics make it particularly suitable for the synthesis of complex molecules, including pharmaceutical intermediates.
Introduction
The diphenylmethyl (DPM) ether is a robust protecting group for alcohols, offering stability to a wide range of reaction conditions including those that are mildly acidic or basic. Its introduction, forming a diphenylmethyl ether, can be achieved through several methods. The subsequent cleavage of the DPM group can be performed under neutral conditions via hydrogenolysis or under acidic conditions, providing flexibility in synthetic design. This orthogonality allows for the selective deprotection of DPM ethers in the presence of other protecting groups, a crucial aspect in the synthesis of intricate molecules.
This application note will focus on the formation of this compound as a key step in a multi-step synthesis, its stability in subsequent transformations, and its eventual removal to yield the desired product.
Core Applications in Multi-Step Synthesis
The primary application of forming a this compound in a multi-step synthesis is to temporarily mask a propanol (B110389) hydroxyl group. This protection strategy is employed to:
-
Prevent unwanted side reactions of the hydroxyl group during subsequent synthetic steps.
-
Allow for transformations on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group.
-
Facilitate purification of intermediates due to the lipophilic nature of the DPM group.
A key advantage of the DPM protecting group is the option for its removal under different conditions, primarily catalytic hydrogenation or acid-catalyzed cleavage. This allows for strategic deprotection in complex synthetic routes.
Experimental Protocols
The following protocols describe the formation (protection) of a diphenylmethyl ether with a propyl alcohol derivative and its subsequent cleavage (deprotection) in a multi-step synthesis of a chiral secondary alcohol.
Protocol 1: Diphenylmethylation of (S)-1-Phenyl-1-propanol
This protocol details the protection of the secondary alcohol, (S)-1-phenyl-1-propanol, to form its diphenylmethyl ether. This step is crucial to prevent interference from the hydroxyl group in subsequent reactions.
Reaction Scheme:
Materials:
-
(S)-1-Phenyl-1-propanol
-
Diphenylmethanol (B121723) (DPM-OH)
-
Palladium(II) chloride (PdCl₂)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S)-1-phenyl-1-propanol (1.0 eq) and diphenylmethanol (2.5 eq) in anhydrous 1,2-dichloroethane (5 mL/mmol of the alcohol), add palladium(II) chloride (0.2 eq).
-
Heat the reaction mixture at 85 °C under an inert atmosphere (argon or nitrogen) for 16 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired diphenylmethyl ether of (S)-1-phenyl-1-propanol.
Quantitative Data:
The following table summarizes typical yields for the diphenylmethylation of secondary alcohols using a palladium catalyst.
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Thymidine (secondary OH) | PdCl₂ | DCE | 16 | 87 | [1] |
| 2'-Deoxyuridine (secondary OH) | PdCl₂ | DCE | 16 | 75 | [1] |
Note: While a specific yield for (S)-1-phenyl-1-propanol is not provided in the search results, the yields for the structurally related secondary alcohols in nucleosides suggest that high yields can be expected for this transformation.
Protocol 2: Deprotection of this compound
This protocol describes the cleavage of the diphenylmethyl ether to regenerate the free hydroxyl group. The choice of deprotection method (hydrogenolysis or acid cleavage) depends on the other functional groups present in the molecule.
Method A: Catalytic Hydrogenolysis
Reaction Scheme:
Materials:
-
Diphenylmethyl ether of (S)-1-phenyl-1-propanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the diphenylmethyl ether in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Method B: Acid-Catalyzed Cleavage
Reaction Scheme:
Materials:
-
Diphenylmethyl ether of (S)-1-phenyl-1-propanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the diphenylmethyl ether in dichloromethane.
-
Add trifluoroacetic acid (typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the deprotected alcohol.
Quantitative Data for Deprotection:
The following table presents data on the deprotection of a diphenylmethyl ether.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 3',5'-di-O-benzhydryl-thymidine | PdCl₂ | Ethanol | 16 | 85 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of a multi-step synthesis involving the use of this compound as a protecting group strategy and a representative signaling pathway where the final product might be relevant.
Caption: A logical workflow for a multi-step synthesis utilizing a diphenylmethyl protecting group strategy.
Caption: A diagram of a hypothetical signaling pathway where a synthesized chiral alcohol could act as an inhibitor.
Conclusion
The use of the diphenylmethyl protecting group for propyl alcohols is a valuable strategy in multi-step organic synthesis. The formation of this compound provides a stable intermediate that allows for a wide range of subsequent chemical transformations. The flexibility in deprotection methods, including catalytic hydrogenation and acid-catalyzed cleavage, further enhances its utility. The protocols and data presented here provide a guide for researchers in the application of this protecting group strategy for the synthesis of complex organic molecules and potential pharmaceutical agents.
References
Palladium-Catalyzed Synthesis of Diphenylmethyl Propyl Ether: A Detailed Protocol for Researchers
Application Note
The formation of carbon-oxygen (C-O) bonds is a cornerstone of modern organic synthesis, with ethers being a prevalent structural motif in pharmaceuticals, natural products, and materials science. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification, have emerged as a powerful and versatile tool. This application note details a robust protocol for the synthesis of diphenylmethyl propyl ether via the palladium-catalyzed coupling of a secondary benzylic halide, diphenylmethyl bromide, with a primary alcohol, propanol (B110389).
The primary challenge in the palladium-catalyzed etherification of secondary halides lies in the competition between the desired reductive elimination to form the C-O bond and the undesired β-hydride elimination pathway. The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial to favor the reductive elimination step and achieve high yields of the target ether. This protocol employs a highly active palladium precatalyst bearing a bulky biarylphosphine ligand, which has demonstrated efficacy in challenging C-O bond formations.
This methodology is of significant interest to researchers and professionals in drug development and chemical synthesis due to its applicability to the formation of ethers from structurally complex and sterically demanding substrates. The detailed experimental procedure and tabulated data provide a practical guide for the successful implementation of this transformation in a laboratory setting.
Experimental Protocols
Materials and Methods
Reagents:
-
Diphenylmethyl bromide (or chloride)
-
Anhydrous propanol
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst such as RockPhos Pd G3 or tBuBrettPhos Pd G3)
-
Bulky phosphine ligand (if not using a precatalyst)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, inert solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
General Procedure for Palladium-Catalyzed Etherification
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add the palladium precatalyst (1-2 mol%) and the bulky phosphine ligand (if required, in a 1:1.2 Pd:Ligand ratio).
-
Add the strong base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the diphenylmethyl bromide (1.0 equivalent) to the flask.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Finally, add the anhydrous propanol (1.5-2.0 equivalents) to the reaction mixture via syringe.
-
Seal the flask or vial and place it in a preheated oil bath or heating mantle.
Reaction Conditions:
-
Temperature: 80-110 °C
-
Reaction Time: 12-24 hours (monitor by TLC or GC-MS for completion)
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the palladium-catalyzed formation of this compound based on analogous reactions reported in the literature for the etherification of secondary benzylic halides.
| Entry | Pd Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | RockPhos (2.4) | NaOtBu (1.5) | Toluene | 100 | 18 | ~85-95 |
| 2 | Pd₂(dba)₃ (1) | tBuBrettPhos (2.4) | LiHMDS (1.5) | Dioxane | 90 | 24 | ~80-90 |
| 3 | RockPhos Pd G3 (1.5) | - | NaOtBu (1.5) | Toluene | 100 | 16 | >90 |
| 4 | tBuBrettPhos Pd G3 (1.5) | - | K₃PO₄ (2.0) | Toluene | 110 | 20 | ~75-85 |
Note: Yields are estimated based on similar transformations and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle
Application Notes and Protocols: Selective Protection of Primary Alcohols as Diphenylmethyl Ethers in the Presence of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective protection of hydroxyl groups is a critical strategy. The diphenylmethyl (DPM), or benzhydryl (Bh), ether is a valuable protecting group for alcohols due to its stability under a range of conditions and its versatile deprotection methods. It can be cleaved under both catalytic hydrogenolysis and acidic conditions, offering orthogonality with other protecting groups.[1] This document provides detailed application notes and protocols for the selective protection of primary alcohols as DPM ethers in the presence of secondary alcohols, a common challenge in the synthesis of complex molecules such as nucleosides and polyols.
The selective protection of a primary alcohol over a secondary alcohol is primarily governed by steric hindrance. The bulky nature of the diphenylmethyl group favors its reaction with the less sterically encumbered primary hydroxyl group. By carefully selecting the reaction conditions, such as the diphenylmethylating agent, catalyst, and stoichiometry, a high degree of chemoselectivity can be achieved.
Data Presentation
The following tables summarize quantitative data on the selective protection of primary alcohols in the presence of secondary alcohols using diphenylmethylating agents.
Table 1: Selective Diphenylmethylation of 2'-Deoxynucleosides with Diphenylmethanol (B121723) (DPM-OH) and PdCl₂ [2]
| Substrate | Equivalents of DPM-OH | Product | Yield (%) |
| Thymidine | 1.2 | 5'-O-Benzhydryl-thymidine | 67 |
| 2'-Deoxyuridine | 1.2 | 5'-O-Benzhydryl-2'-deoxyuridine | 65 |
| 5-Fluoro-2'-deoxyuridine | 1.2 | 5'-O-Benzhydryl-5-fluoro-2'-deoxyuridine | 64 |
| Thymidine | 2.5 | 3',5'-di-O-Benzhydryl-thymidine | 87 |
| 2'-Deoxyuridine | 2.5 | 3',5'-di-O-Benzhydryl-2'-deoxyuridine | 88 |
| 5-Fluoro-2'-deoxyuridine | 2.5 | 3',5'-di-O-Benzhydryl-5-fluoro-2'-deoxyuridine | 85 |
Reaction Conditions: 0.2 equivalents of PdCl₂ in dichloroethane (DCE) at 85 °C.
Note: The data in Table 1 demonstrates that using a limited amount of the diphenylmethylating agent (1.2 equivalents) results in the preferential protection of the primary 5'-hydroxyl group in various 2'-deoxynucleosides, with only trace amounts of the di-protected product observed.[2] Increasing the equivalents of diphenylmethanol leads to the protection of both the primary and secondary hydroxyl groups.
Experimental Protocols
Protocol 1: Selective Protection of a Primary Alcohol in a Nucleoside using Diphenylmethanol and Palladium(II) Chloride[2]
This protocol describes the selective protection of the primary 5'-hydroxyl group in a 2'-deoxynucleoside.
Materials:
-
2'-Deoxynucleoside (e.g., thymidine)
-
Diphenylmethanol (DPM-OH)
-
Palladium(II) chloride (PdCl₂)
-
Anhydrous dichloroethane (DCE)
-
Magnetic stirrer and heating block
-
Round-bottom flask and condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2'-deoxynucleoside (1.0 mmol).
-
Add anhydrous DCE to dissolve the substrate.
-
Add diphenylmethanol (1.2 mmol, 1.2 equivalents).
-
Add palladium(II) chloride (0.2 mmol, 0.2 equivalents).
-
Heat the reaction mixture to 85 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5'-O-diphenylmethyl-protected nucleoside.
Protocol 2: General Deprotection of Diphenylmethyl Ethers via Catalytic Transfer Hydrogenation[3]
This protocol outlines a general method for the cleavage of DPM ethers using catalytic transfer hydrogenation, which is often preferred for its milder conditions compared to direct hydrogenation with H₂ gas.
Materials:
-
DPM-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Ammonium (B1175870) formate (B1220265) or formic acid
-
Magnetic stirrer
-
Round-bottom flask
-
Filter paper and funnel
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Dissolve the DPM-protected alcohol (1.0 mmol) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (5-10 equivalents) or formic acid (2-5 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product by column chromatography.
Protocol 3: General Deprotection of Diphenylmethyl Ethers via Acid-Catalyzed Cleavage[1]
This protocol describes the deprotection of DPM ethers under acidic conditions.
Materials:
-
DPM-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the DPM-protected alcohol (1.0 mmol) in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise to the solution (the amount of TFA will depend on the substrate's sensitivity and may require optimization).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General workflow for the selective protection of a primary alcohol.
Caption: Deprotection pathways for diphenylmethyl ethers.
Caption: Steric hindrance dictates the selectivity of diphenylmethylation.
References
Application Notes: Thermal Conditions for Diphenylmethyl Propyl Ether Formation
Introduction
Diphenylmethyl propyl ether is a chemical compound of interest in organic synthesis and potentially in the development of new pharmaceutical agents due to the presence of the diphenylmethyl (benzhydryl) group, a common protective group for alcohols and a moiety found in various biologically active molecules. The thermal conditions for the formation of this compound are critical for optimizing reaction yield and purity. This document outlines various synthetic methodologies with a focus on their thermal requirements, providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.
The primary methods for the synthesis of this compound and related ethers include the Williamson ether synthesis, the use of O-diphenylmethyl trichloroacetimidate, and microwave-assisted synthesis. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability.
Synthetic Approaches and Thermal Considerations
Several synthetic routes can be employed for the preparation of this compound, with the choice of method often depending on the starting materials' availability, the desired purity, and the scale of the reaction. The thermal conditions are a key parameter in each of these methods.
-
Williamson Ether Synthesis: This classic and versatile method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism.[1][2][3] For this compound, two main pathways are possible:
-
Reaction of sodium propoxide with diphenylmethyl halide.
-
Reaction of sodium diphenylmethoxide with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).
The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of a suitable solvent and base is crucial to minimize side reactions such as elimination, especially with secondary halides.[4] Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]
-
-
O-Diphenylmethyl Trichloroacetimidate Method: This method provides a milder alternative for the formation of diphenylmethyl ethers.[5] It involves the reaction of an alcohol (in this case, propanol) with O-diphenylmethyl trichloroacetimidate. A key advantage is that this reaction can proceed under neutral conditions simply by heating the reactants in a suitable solvent, such as refluxing toluene, without the need for an external catalyst.[5] The reaction is believed to proceed through the thermal formation of a diphenylmethyl cation.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the formation of diphenylmethyl ethers.[6] This technique allows for rapid and efficient heating of the reaction mixture, often leading to shorter reaction times and improved yields compared to conventional heating. A reported protocol for the synthesis of various diphenylmethyl ethers uses microwave irradiation at 80 °C for 10-30 minutes in the presence of a protic ionic liquid as a co-solvent and catalyst.[6]
-
Palladium-Catalyzed Synthesis: A palladium(II) chloride catalyzed method has been reported for the synthesis of diphenylmethyl ethers from diphenylmethanol (B121723) and an alcohol. The reaction is typically carried out at 85 °C overnight in dichloroethane.[7]
Data Presentation
The following table summarizes the quantitative data for different methods of diphenylmethyl ether synthesis, providing a comparative overview of the thermal conditions and reaction outcomes.
| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Williamson Ether Synthesis | Diphenylmethanol, Propyl Halide | Strong Base (e.g., NaH, KH) | DMF, DMSO | Reflux | 1 hour | Good | [4][8] |
| O-Diphenylmethyl Trichloroacetimidate | Propanol, O-Diphenylmethyl Trichloroacetimidate | None | Toluene | Reflux (~111 °C) | Not specified | Excellent | [5] |
| Microwave-Assisted Synthesis | Diphenylmethanol, Propanol | Protic Ionic Liquid | Protic Ionic Liquid | 80 °C | 10-30 min | 60-98% | [6] |
| Palladium-Catalyzed Synthesis | Diphenylmethanol, Alcohol | PdCl₂ | Dichloroethane | 85 °C | Overnight | Not specified | [7] |
| Alkylation of Alcohol | Dipropylene Glycol Monomethyl Ether, Halo n-propane | Alkali | Not specified | 60-120 °C | 2-10 h | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from diphenylmethanol and 1-bromopropane.
Materials:
-
Diphenylmethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diphenylmethanol (1 equivalent).
-
Add anhydrous DMF to dissolve the diphenylmethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour.[8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. CN101921179B - Preparation method of dipropylene glycol methyl propyl ether - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diphenylmethyl Propyl Ether
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Diphenylmethyl propyl ether. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are the Williamson ether synthesis and acid-catalyzed etherification. The Williamson synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally the most popular and versatile method for preparing unsymmetrical ethers.[1][2] Acid-catalyzed dehydration of alcohols is another possibility, but it is typically more suitable for producing symmetrical ethers from primary alcohols.[3][4]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most prevalent side reactions are elimination and carbocation rearrangement. Elimination reactions (E1 and E2) can compete with the desired substitution reaction (SN1 or SN2), leading to the formation of alkenes.[5][6] Given that the diphenylmethyl group can form a stable carbocation, SN1 and E1 pathways can be significant, especially under neutral or acidic conditions or with secondary halides.[5][7][8]
Q3: How does steric hindrance affect the synthesis of this compound?
A3: Steric hindrance plays a crucial role, particularly in the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][6] A bulky alkyl halide will hinder the backside attack by the nucleophile, slowing down the desired reaction and favoring elimination.[6] For the synthesis of this compound, it is generally preferable to use a less sterically hindered halide.
Q4: Can carbocation rearrangements occur during the synthesis?
A4: While the diphenylmethyl carbocation is relatively stable, rearrangements are less common than with other secondary carbocations. However, under certain conditions, particularly in acid-catalyzed reactions, rearrangement to a more stable carbocation is a possibility, though less likely for this specific structure.[5]
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause: Competing elimination reaction. The use of a secondary propyl halide or high reaction temperatures can favor elimination over substitution.[5][6]
-
Solution:
-
Use a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) and the diphenylmethoxide nucleophile. Primary halides are less sterically hindered and less prone to elimination.[1][6]
-
Maintain a lower reaction temperature. Higher temperatures tend to favor elimination reactions.[5]
-
Choose a strong, non-bulky base to generate the alkoxide to minimize E2 elimination.
-
Problem 2: Presence of an alkene impurity in the final product.
Problem 3: The reaction is very slow or does not proceed to completion.
-
Possible Cause: Incomplete formation of the alkoxide or a poor leaving group on the electrophile.
-
Solution:
Data Presentation
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Etherification |
| Reactants | Diphenylmethanol (B121723) + Propyl halide OR Diphenylmethyl halide + Propanol | Diphenylmethanol + Propanol |
| Typical Reagents | NaH, K2CO3, Ag2O | H2SO4, H3PO4 |
| Mechanism | Primarily SN2 | SN1/E1 |
| Common Side Reactions | E2 Elimination (especially with secondary halides) | E1 Elimination (dehydration), Carbocation rearrangements |
| Optimal Conditions | Primary propyl halide, strong base, moderate temperature | Low temperature to favor substitution over elimination |
| Expected Yield | Generally good with proper reactant choice | Can be lower due to competing elimination |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from diphenylmethanol and 1-bromopropane.
Materials:
-
Diphenylmethanol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylmethanol (1.0 equivalent) and dissolve it in anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium diphenylmethoxide.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Williamson ether synthesis pathway for this compound.
Caption: E2 elimination side reaction leading to propene formation.
Caption: Troubleshooting workflow for low yield in ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of Diphenylmethyl Propyl Ether by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of diphenylmethyl propyl ether using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase for the purification of this compound?
A1: For the purification of a relatively non-polar compound like this compound, the standard choice is normal-phase chromatography. This typically involves using silica (B1680970) gel as the polar stationary phase.[1] The mobile phase, or eluent, is usually a non-polar solvent mixture, most commonly a combination of hexane (B92381) (or petroleum ether) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[2][3]
Q2: How do I determine the optimal solvent system for my separation?
A2: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by running preliminary thin-layer chromatography (TLC) analyses.[4][5] A good solvent system will result in an Rf value of approximately 0.25 to 0.35 for this compound.[5] This ensures that the compound moves down the column at a reasonable rate, allowing for effective separation.
Q3: My compound is eluting too quickly with the solvent front. What should I do?
A3: If your compound elutes too quickly, it means the mobile phase is too polar. To increase retention on the silica gel, you need to decrease the polarity of the eluent.[6] This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) in your mobile phase mixture.[6]
Q4: I am not getting good separation between my product and a non-polar impurity. How can I improve the resolution?
A4: To improve the separation of compounds with similar polarities, you can try a less polar solvent system to increase the interaction of the compounds with the stationary phase.[6] Additionally, using a longer chromatography column or a finer mesh silica gel can increase the number of theoretical plates and enhance separation.[6] Running a gradient elution, where the polarity of the mobile phase is gradually increased over time, can also be effective.
Q5: How much sample can I load onto my column?
A5: The amount of sample you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb for a standard separation is to use a sample-to-adsorbent ratio of 1:20 to 1:50 by weight.[2] For more challenging separations, a lower ratio (e.g., 1:100) may be necessary to achieve good resolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation | - Inappropriate solvent system (too polar or too non-polar).- Column overloading.- Poorly packed column (channeling). | - Optimize the eluent system using TLC to achieve an Rf of ~0.25-0.35 for the target compound.[5]- Reduce the amount of sample loaded onto the column.[2]- Repack the column carefully to ensure a uniform and dense bed. |
| Compound is stuck on the column | - Solvent system is not polar enough.- Compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).- Perform a stability test of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to check for degradation. |
| Cracked or channeled column bed | - The column ran dry.- Heat generated from the adsorption of a very concentrated sample. | - Always keep the solvent level above the top of the stationary phase.[7]- Load the sample in a more dilute solution or use a dry loading method. |
| Irregularly shaped elution bands | - Uneven column packing.- The top surface of the column was disturbed during sample loading. | - Ensure the column is packed uniformly without any air bubbles.- Add a layer of sand on top of the silica gel to protect the surface during solvent and sample addition.[8] |
| Low product recovery | - Compound is still on the column.- The compound is very dilute in the collected fractions and not easily detected. | - Elute with a more polar solvent to wash everything off the column.- Concentrate the later fractions and re-analyze by TLC. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of a non-polar ether like this compound. These values are illustrative and may need to be optimized for specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | 5-10% Ethyl Acetate in Hexane | A good starting point; adjust based on TLC results.[3] |
| Rf of this compound | ~0.3 | In an optimized solvent system.[9] |
| Sample Load | 1 g crude product per 30-50 g silica gel | For moderately difficult separations.[2] |
| Column Dimensions | 2-4 cm diameter, 30-50 cm length | For gram-scale purification. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient may be needed for complex mixtures. |
| Typical Recovery | 85-95% | Dependent on the purity of the crude material and separation efficiency. |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[8]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[8]
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.[8]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[7] Carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting the eluate in small fractions (e.g., 10-20 mL test tubes).[1]
4. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
Overcoming steric hindrance in Diphenylmethyl propyl ether formation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diphenylmethyl propyl ether, with a focus on overcoming the challenges posed by steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Williamson ether synthesis problematic for producing this compound?
The traditional Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1] In the case of this compound, if using a diphenylmethyl halide, the bulky diphenylmethyl group hinders the backside attack by the propoxide nucleophile. This steric congestion significantly favors the competing E2 elimination reaction, leading to the formation of an alkene as the major byproduct instead of the desired ether.[1][2]
Q2: What are the primary alternative strategies to the Williamson ether synthesis for sterically hindered ethers like this compound?
For sterically hindered ethers, several alternative methods are more effective:
-
Mitsunobu Reaction: This method is well-suited for coupling sterically demanding alcohols under mild and neutral conditions.[1][3]
-
Acid-Catalyzed Dehydration/Etherification: This approach is effective when one of the alcohols can form a stable carbocation, such as diphenylmethanol (B121723).[1][4]
-
Modified Williamson Ether Synthesis: Adjustments to the standard protocol, such as the use of phase transfer catalysts, can improve yields in some cases.[5][6]
Q3: I'm observing very slow reaction times with the Mitsunobu reaction for my sterically hindered substrate. What can I do?
Slow reaction times are a known issue with the Mitsunobu reaction when dealing with sterically congested substrates.[7] To accelerate the reaction, you can:
-
Increase Reactant Concentration: Higher concentrations can lead to a significant rate increase.
-
Employ Sonication: The use of ultrasound in conjunction with high concentrations has been shown to dramatically reduce reaction times from days to minutes for hindered systems.[1][7]
Q4: My acid-catalyzed etherification is producing a significant amount of alkene byproduct. How can I minimize this?
The formation of alkenes is a common side reaction in acid-catalyzed etherifications, proceeding through an E1 mechanism.[4] To favor ether formation:
-
Control the Temperature: Lowering the reaction temperature generally disfavors the elimination pathway relative to substitution.[1]
-
Use a Protic Ionic Liquid with Microwave Irradiation: This combination has been reported to produce diphenylmethyl ethers rapidly and in high yields under mild conditions (e.g., 80°C), minimizing side reactions.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of this compound using Williamson synthesis. | Steric Hindrance: The bulky diphenylmethyl group is preventing the SN2 reaction and favoring E2 elimination.[2][9] | Switch to a more suitable method for sterically hindered ethers, such as the Mitsunobu reaction or an acid-catalyzed procedure.[1] |
| Difficult purification of Mitsunobu reaction products. | Byproducts: Triphenylphosphine (B44618) oxide and the reduced azodicarboxylate are common byproducts that can complicate purification.[1] | Employ modified reagents or specialized purification strategies. Chromatographic separation is often necessary. |
| Formation of multiple ether products in acid-catalyzed synthesis. | Carbocation Rearrangements: While less of an issue with the stable diphenylmethyl carbocation, rearrangements can occur with other sterically hindered substrates.[1] | The use of milder acidic conditions or alternative methods like alkoxymercuration-demercuration (if applicable) can prevent this.[1] |
| Incomplete reaction in Williamson synthesis. | Incomplete Deprotonation: The alcohol may not be fully converted to the alkoxide if the base is not strong enough or used in insufficient amounts.[2] | Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[6] |
Data Presentation
Table 1: Comparison of Methods for Sterically Hindered Ether Synthesis
| Method | Typical Substrates | Reaction Conditions | Reported Yield | Key Advantages | Potential Issues |
| Modified Williamson | Primary alkyl halide with a bulky alkoxide | Polar aprotic solvent (e.g., DMF, DMSO), lower temperature[2] | Variable, often low for highly hindered systems | Simple setup, readily available reagents | Prone to E2 elimination, low yields with bulky electrophiles[2][10] |
| Mitsunobu Reaction | Sterically hindered alcohols and phenols[3] | PPh3, DEAD or DIAD, THF, 0°C to room temp, 12-24h[1] | ~70-75% for hindered systems[7] | Mild, neutral conditions; inversion of stereochemistry[1][11] | Slow for very hindered substrates, byproduct removal can be difficult[1][7] |
| Mitsunobu with Sonication | Sterically hindered phenols and alcohols[7] | High concentration (e.g., 3.0 M), sonication, 15 min[7] | ~75% for hindered systems[7] | Drastically reduced reaction times for hindered substrates[7] | Requires specialized equipment (sonicator). |
| Acid-Catalyzed Dehydration | Tertiary or secondary alcohols that form stable carbocations[1] | Catalytic strong acid (e.g., H2SO4), controlled heating[4] | Good to high | Atom-economical | Risk of elimination to form alkenes, requires careful temperature control[1] |
| Microwave-Assisted (pIL) | Diphenylmethanol and various alcohols[8] | Protic ionic liquid (pIL) as catalyst/co-solvent, microwave irradiation, 80°C, 10-30 min[8] | 60-98%[8] | Extremely rapid, high yields, mild conditions, simple workup[8] | Requires microwave reactor. |
Experimental Protocols
Protocol 1: Mitsunobu Reaction for this compound
This protocol is adapted for the synthesis of sterically hindered ethers.[1][3]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylmethanol (1.0 eq.), n-propanol (1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For very slow reactions, consider the use of sonication at a higher concentration.[7]
-
Workup: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate.
Protocol 2: Acid-Catalyzed Synthesis of this compound
This protocol is based on the SN1 pathway for alcohols that form stable carbocations.[1][4]
-
Preparation: In a round-bottom flask, combine diphenylmethanol (1.0 eq.) and an excess of n-propanol (which also acts as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Allow the mixture to warm to room temperature and stir. Gentle heating may be required, but the temperature should be carefully controlled to minimize the formation of the elimination byproduct. Monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Add water and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by column chromatography or distillation.
Visualizations
Caption: Comparative workflows for Mitsunobu and Acid-Catalyzed ether synthesis.
Caption: Decision logic for selecting a synthetic route to overcome steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ether cleavage during subsequent reaction steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted ether cleavage during their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ether-containing compound is degrading during an acidic workup. What is happening and how can I prevent it?
A1: Ethers are susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms susceptible to nucleophilic attack (via SN1 or SN2 mechanisms) or elimination (E1).[4][1][5]
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, use milder acids for pH adjustment or catalysis. For example, citric acid or saturated ammonium (B1175870) chloride solution are often viable alternatives to strong acids like HCl or H₂SO₄ during aqueous workups.
-
Lower the Temperature: Ether cleavage is typically slower at lower temperatures.[6][7] Performing your workup on an ice bath can significantly reduce the rate of cleavage.
-
Use a Protecting Group: If the ether linkage is part of a sensitive functional group (like an alcohol that has been converted to an ether), consider using a more robust protecting group that is stable to acidic conditions.[8][9][10]
Q2: I need to perform a reaction under strongly basic conditions. Is my ether linkage safe?
A2: Generally, ethers are very stable under basic and nucleophilic conditions, which is why they are often used as solvents for such reactions.[11] However, extremely strong bases, such as organolithium reagents, can deprotonate the carbon adjacent to the ether oxygen, which can sometimes lead to cleavage, especially at elevated temperatures.[7]
Troubleshooting Steps:
-
Control the Temperature: When using very strong bases like organolithiums, it is crucial to maintain low temperatures (e.g., -78 °C) to prevent solvent degradation and potential ether cleavage.[6]
-
Choose the Right Protecting Group: If you are intentionally using an ether as a protecting group, most common ether protecting groups are stable to a wide range of basic conditions.[12][13]
Q3: How do I choose the right protecting group to prevent ether cleavage?
A3: The choice of protecting group depends on the specific reaction conditions you need to employ in subsequent steps. The key is to select a protecting group that is stable under your reaction conditions but can be removed selectively later. This is the principle of "orthogonal protection".[3][5][14][15][16][17]
Key Considerations:
-
Silyl (B83357) Ethers (e.g., TMS, TES, TBS/TBDMS, TIPS, TBDPS): These are versatile protecting groups with tunable stability based on the steric bulk of the substituents on the silicon atom.[4][8][9] They are generally stable to basic conditions but are cleaved by fluoride (B91410) ions (e.g., TBAF) and under acidic conditions.[4][10][12]
-
Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust and stable to a wide range of acidic and basic conditions.[2][8] They are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and neutral deprotection method.[2][8]
-
Acetals (e.g., MOM, THP): These protecting groups are stable to basic and nucleophilic conditions but are readily cleaved by mild acid.[1][10][12][13][16][18]
Q4: My silyl ether protecting group was unintentionally cleaved. What are the likely causes?
A4: Unintentional cleavage of silyl ethers can occur under several conditions:
-
Acidic Conditions: Silyl ethers have varying stability to acid, with bulkier groups being more stable. For example, a Trimethylsilyl (TMS) ether is very acid-labile, while a tert-Butyldiphenylsilyl (TBDPS) ether is significantly more robust.[4]
-
Fluoride Ions: Any source of fluoride ions, even catalytic amounts, can cleave silyl ethers. This includes reagents like tetrabutylammonium (B224687) fluoride (TBAF), HF, or even certain grades of silica (B1680970) gel.
-
Steric Hindrance: Less sterically hindered silyl ethers are more susceptible to cleavage.
Troubleshooting Steps:
-
Choose a Bulkier Silyl Group: If you are experiencing premature deprotection, consider switching to a more sterically hindered silyl ether (e.g., from TBS to TIPS or TBDPS).
-
Buffer Your Reactions: If you cannot avoid slightly acidic conditions, consider using a buffer.
-
Use High-Purity Reagents: Ensure your solvents and reagents are free from fluoride ion contamination.
Data Presentation: Stability of Common Ether Protecting Groups
The following table summarizes the relative stability of common ether protecting groups under various reaction conditions. This data is crucial for designing orthogonal protection strategies.
| Protecting Group | Abbreviation | Stable To | Labile To |
| Trimethylsilyl Ether | TMS | Mild Base | Acid, Fluoride, Nucleophiles |
| Triethylsilyl Ether | TES | Base, Mild Acid | Strong Acid, Fluoride |
| tert-Butyldimethylsilyl Ether | TBS / TBDMS | Base, Mild Acid | Strong Acid, Fluoride |
| Triisopropylsilyl Ether | TIPS | Base, Moderate Acid | Strong Acid, Fluoride |
| tert-Butyldiphenylsilyl Ether | TBDPS | Base, Strong Acid | Fluoride |
| Methoxymethyl Ether | MOM | Base, Nucleophiles, Reductive/Oxidative conditions | Acid, Lewis Acids |
| Tetrahydropyranyl Ether | THP | Base, Nucleophiles, Reductive/Oxidative conditions | Acid |
| Benzyl Ether | Bn | Acid, Base, Nucleophiles, Reductive/Oxidative conditions | Catalytic Hydrogenolysis, Dissolving Metal Reduction |
| p-Methoxybenzyl Ether | PMB | Acid, Base, Nucleophiles | Oxidative Cleavage (DDQ, CAN), Hydrogenolysis |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS/TBDMS) Ether
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol substrate (containing both primary and secondary alcohols) (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (B134444) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol substrate and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (consumption of starting material), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected alcohol.[8]
Protocol 2: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Methanol, Ethanol, or Ethyl acetate (as solvent)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Mandatory Visualizations
Caption: Logic for selecting an appropriate ether protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. biosynth.com [biosynth.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Diphenylmethyl Propyl Ether Synthesis
Welcome to the technical support center for the synthesis of Diphenylmethyl propyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a diphenylmethyl halide by a propyl alkoxide or, more commonly, the reaction of diphenylmethanol (B121723) with a propyl halide under basic conditions, often facilitated by a phase-transfer catalyst.[1][3]
Q2: What type of catalyst is recommended for the synthesis of this compound?
A2: For the Williamson ether synthesis of this compound, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) is highly recommended. PTCs are effective in reactions where the reactants are in different phases (e.g., a solid or aqueous base and an organic substrate), leading to increased reaction rates and milder reaction conditions. Other catalysts that have been used for the synthesis of diphenylmethyl ethers include heteropolyacids and palladium salts.
Q3: What is a typical catalyst loading range for this synthesis?
A3: A typical catalyst loading for phase-transfer catalyzed ether synthesis ranges from 1 to 5 mol%. The optimal loading should be determined experimentally for each specific reaction setup.
Q4: What are the key reaction parameters to consider for optimizing the synthesis?
A4: Besides catalyst loading, other critical parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. For the synthesis of this compound, a strong base like sodium hydroxide (B78521) or potassium hydroxide is typically used. The choice of an appropriate organic solvent is also crucial, with non-polar solvents often being effective. The reaction temperature should be carefully controlled to minimize side reactions.
Troubleshooting Guide
Q1: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:
-
Suboptimal Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact the yield.
-
Too Low: An insufficient amount of catalyst may lead to a slow and incomplete reaction.
-
Too High: High concentrations of some phase-transfer catalysts can lead to the formation of micelles, which may inhibit the reaction.
-
Solution: Screen a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration for your specific conditions.
-
-
Inefficient Base: The base may not be strong enough or may be of poor quality (e.g., hydrated).
-
Solution: Use a strong, freshly powdered base like potassium hydroxide or sodium hydroxide. Ensure the base is anhydrous if the reaction is sensitive to water.
-
-
Side Reactions: The primary competing reaction in Williamson ether synthesis is elimination, especially with secondary halides. While diphenylmethyl halides are benzylic and favor substitution, elimination can still occur under harsh conditions.
-
Solution: Maintain a moderate reaction temperature. The optimal temperature should be determined experimentally.
-
-
Poor Quality Reagents: The purity of starting materials (diphenylmethanol or a diphenylmethyl halide and the propyl halide) and the solvent can significantly affect the reaction outcome.
-
Solution: Use purified reagents and dry solvents.
-
Q2: My reaction is not going to completion, and I still have significant starting material left. What should I do?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time: The reaction may simply need more time to complete.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary.
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure the reaction temperature is not too high, as some catalysts can decompose at elevated temperatures. Also, ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
-
-
Inadequate Mixing: In a biphasic system, vigorous stirring is essential to ensure efficient mass transfer between the phases.
-
Solution: Increase the stirring speed to ensure the phases are well-mixed.
-
Data Presentation
The following table summarizes the representative effect of catalyst loading on the yield of this compound in a phase-transfer catalyzed reaction. These are illustrative data to guide optimization.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1.0 | 6 | 65 |
| 2.5 | 4 | 88 |
| 5.0 | 4 | 92 |
| 7.5 | 4 | 91 |
| 10.0 | 4 | 85 |
Note: The above data are representative and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound using Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of this compound via Williamson ether synthesis using a phase-transfer catalyst.
Materials:
-
Diphenylmethanol
-
Sodium Hydroxide (pellets)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylmethanol (1 equivalent), toluene (100 mL), and tetrabutylammonium bromide (0.05 equivalents).
-
Addition of Base: To the stirred solution, add finely powdered sodium hydroxide (2 equivalents).
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) to dissolve the sodium hydroxide and salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Diphenylmethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting incomplete deprotection of diphenylmethyl (DPM) propyl ether. It offers detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the cleavage of the DPM ether bond.
Frequently Asked Questions (FAQs)
Q1: What is the diphenylmethyl (DPM) group, and why is it used as a protecting group for alcohols?
The diphenylmethyl (DPM), or benzhydryl (Bh), group is a sterically bulky protecting group commonly employed for alcohols, thiols, and carboxylic acids. Its significant size provides stability across a variety of reaction conditions. The DPM group is often selected for its specific cleavage conditions, which can offer orthogonality with other protecting groups used in complex syntheses.[1]
Q2: What are the standard methods for deprotecting a DPM ether?
The primary methods for cleaving DPM ethers include:
-
Catalytic Hydrogenolysis: This technique typically utilizes a palladium catalyst, such as Pd/C or PdCl₂, in the presence of a hydrogen source.[1][2]
-
Catalytic Transfer Hydrogenation (CTH): A modification of hydrogenolysis where a hydrogen donor, like formic acid or ammonium (B1175870) formate, is used instead of hydrogen gas.[1]
-
Acid-Catalyzed Cleavage: Treatment with a suitable acid, such as trifluoroacetic acid (TFA), can effectively remove the DPM group.[1][2]
Q3: How stable is the DPM group compared to other common protecting groups like Fmoc and Boc?
The DPM group generally shows good stability towards the reagents used for the deprotection of Fmoc (e.g., piperidine (B6355638) in DMF) and can be stable to the acidic conditions used for Boc deprotection (e.g., TFA), depending on the specific reaction conditions. This orthogonality is a significant advantage in multi-step synthetic strategies.[1]
Troubleshooting Guide: Incomplete Deprotection
This section addresses specific issues that may lead to incomplete or failed deprotection of DPM propyl ether.
Issue: Low to moderate yield of the deprotected alcohol, with a significant amount of starting material remaining.
Potential Cause 1: Inefficient Catalytic Hydrogenolysis
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Catalyst Activity Check | The palladium catalyst (e.g., Pd/C) may be old, deactivated, or of poor quality. | Use a fresh batch of high-quality catalyst. Consider catalysts from different suppliers. |
| 2. Increase Catalyst Loading | Insufficient catalyst may lead to a slow or incomplete reaction. | Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). |
| 3. Optimize Hydrogen Source | Inadequate hydrogen pressure or inefficient hydrogen donor in CTH can stall the reaction. | For hydrogenolysis, ensure the system is properly purged and maintained under a positive pressure of H₂ gas. For CTH, increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid). |
| 4. Solvent Selection | The solvent can influence catalyst activity and substrate solubility. | Common solvents for hydrogenolysis include methanol, ethanol, ethyl acetate, and THF. If solubility is an issue, consider a solvent mixture. |
| 5. Check for Catalyst Poisons | Sulfur-containing compounds, strong coordinating ligands, or certain functional groups on the substrate can poison the palladium catalyst. | Purify the starting material to remove potential poisons. If the substrate contains poisoning moieties, consider an alternative deprotection method. |
| 6. Reaction Time and Temperature | The reaction may require more time or thermal energy to proceed to completion. | Extend the reaction time and monitor by TLC or LC-MS. Gently warming the reaction (e.g., to 40-50 °C) may improve the rate, but be cautious of potential side reactions. |
Potential Cause 2: Ineffective Acid-Catalyzed Cleavage
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Acid Strength and Concentration | The acid may not be strong enough or concentrated enough to efficiently cleave the DPM ether. | Increase the concentration of the acid (e.g., use neat TFA). If using a weaker acid, consider switching to a stronger one. |
| 2. Scavenger Addition | The diphenylmethyl cation generated during cleavage is a reactive electrophile that can be trapped by nucleophiles or re-react with the product. | Add a cation scavenger such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) to the reaction mixture.[3] |
| 3. Reaction Time and Temperature | Similar to catalytic methods, the reaction may require more time or heat. | Prolong the reaction time.[3] Gentle heating can be attempted, but monitor for decomposition. |
| 4. Water Content | The presence of water can sometimes interfere with acid-catalyzed reactions. | Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
-
Preparation: In a suitable reaction vessel, dissolve the DPM-protected propyl ether (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process 3 times. Maintain the reaction under a positive pressure of H₂ (e.graph, balloon pressure or a hydrogenation apparatus).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired alcohol.
Protocol 2: Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the DPM-protected propyl ether (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM or neat TFA). If the substrate is sensitive to re-alkylation, add a scavenger like triisopropylsilane (TIS) (1.1 - 2.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Data Presentation
Table 1: Comparison of DPM Deprotection Methods for a Model Substrate
| Method | Reagents and Conditions | Reaction Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), EtOH, rt | 16 | 85 | [4] |
| Acid Catalysis | 80% Acetic Acid, 80 °C | 6 | 50% cleavage | [4] |
| Metal-Catalyzed | CuBr₂, EtOH, reflux | 16 | 43 | [4] |
Visualization
Below is a workflow diagram to guide the troubleshooting process for incomplete deprotection of DPM propyl ether.
Caption: Troubleshooting workflow for incomplete DPM ether deprotection.
References
Stability of Diphenylmethyl propyl ether to strong bases
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of Diphenylmethyl propyl ether in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to strong bases?
This compound, as a benzylic ether, is generally considered to be highly stable under a wide range of basic conditions.[1][2] Unlike esters or other base-labile functional groups, the ether linkage is robust and does not typically undergo cleavage by common strong bases such as sodium hydroxide, potassium hydroxide, or alkali metal carbonates.[1]
Q2: Can very strong bases, such as organolithium reagents (n-BuLi, s-BuLi) or sodium amide (NaNH₂), cleave this compound?
While ethers are largely unreactive towards many bases, extremely strong bases like organolithium reagents and sodium amide can interact with this compound.[3][4] However, the primary mode of interaction is not typically cleavage of the C-O bond. Instead, these strong bases are capable of deprotonating the benzylic C-H bond due to its increased acidity conferred by the adjacent phenyl groups.[5] This deprotonation is a reversible acid-base reaction. Cleavage of the ether is not a commonly reported outcome under these conditions for acyclic benzylic ethers.
Q3: What is the initial reaction of this compound with a strong base like n-butyllithium?
The initial and most likely reaction is the abstraction of a proton from the benzylic carbon (the carbon bonded to both phenyl groups and the oxygen atom) by the strong base. This generates a diphenylmethyl carbanion stabilized by resonance across the two phenyl rings.[5]
Q4: Under what conditions could potential degradation of this compound occur with strong bases?
While direct cleavage is unlikely, prolonged exposure to very strong bases at elevated temperatures might lead to side reactions. However, specific conditions leading to the cleavage of the C-O bond in acyclic benzylic ethers by strong bases are not well-documented and are generally not considered a facile process. Most documented cases of ether cleavage by bases involve cyclic ethers, such as THF.[4][6]
Q5: Are there any observable changes when this compound reacts with a strong base?
Yes. The formation of the diphenylmethyl carbanion upon deprotonation often results in a distinct color change. For instance, the reaction of diphenylmethane (B89790) (a similar structure) with n-butyllithium produces a colored solution due to the delocalized nature of the resulting carbanion.[5] The appearance of a color, such as yellow or red, can be an indicator that the deprotonation has occurred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in a reaction involving this compound and a strong base. | The strong base may be reacting with other functional groups in your substrate that are more sensitive to bases than the ether linkage. | Review the compatibility of all functional groups in your starting material with the strong base being used. Consider using a milder base if possible. |
| No reaction observed when attempting a transformation that requires deprotonation of the benzylic position. | The base may not be strong enough, or the reaction conditions (temperature, solvent) may not be optimal. | Ensure the base is sufficiently strong (e.g., n-BuLi, NaNH₂). Use an appropriate aprotic solvent (e.g., THF, diethyl ether) and consider the recommended temperature for the specific base. |
| A deep color forms upon addition of the strong base, but the desired subsequent reaction does not proceed. | While deprotonation has occurred, the subsequent step (e.g., reaction with an electrophile) may be facing kinetic or thermodynamic barriers. | Ensure the electrophile is sufficiently reactive and added under appropriate conditions (e.g., low temperature to prevent side reactions). |
| Difficulty in quenching the reaction mixture after using an organolithium reagent. | Organolithium reagents react violently with protic solvents like water. | Quench the reaction at low temperature (e.g., -78 °C) by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or a less reactive alcohol like isopropanol.[7] |
Data Presentation
The following table summarizes the general stability of benzylic ethers, such as this compound, in the presence of various bases.
| Base Category | Reagent Examples | Stability of Benzyl Ethers | Reference |
| Strong Inorganic Bases | NaOH, KOH, K₂CO₃ | Generally Stable | [1] |
| Alkoxides | NaOEt, KOtBu | Generally Stable | [3][8] |
| Amine Bases | Triethylamine, Pyridine | Stable | [2] |
| Very Strong Bases | n-BuLi, s-BuLi, NaNH₂ | Generally Stable (Deprotonation at benzylic position) | [3][9] |
Experimental Protocols
Protocol: Deprotonation of this compound with n-Butyllithium
This protocol is adapted from the metallation of diphenylmethane and describes the generation of the diphenylmethylpropyl ether anion.[5]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexane (B92381) (concentration typically 1.6 M or 2.5 M)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Charging the Flask: Dissolve this compound (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.05 to 1.1 equivalents) dropwise to the stirred solution via syringe.
-
Observation: A color change (typically to yellow or orange-red) should be observed, indicating the formation of the carbanion.[5]
-
Reaction Time: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Subsequent Reaction: The resulting lithiated species can then be used for subsequent reactions, for example, by adding an electrophile at low temperature.
-
Quenching: To quench the reaction, cool the mixture to -78 °C (dry ice/acetone bath) and slowly add a saturated aqueous solution of ammonium chloride.[7] Allow the mixture to warm to room temperature.
-
Work-up: Perform a standard aqueous work-up to isolate the product.
Mandatory Visualization
Caption: Deprotonation of this compound by a Strong Base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Solved METALATION OF DIPHENYLMETHANE WITH n-BUTYLLITHIUM | Chegg.com [chegg.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of Diphenylmethyl Propyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Diphenylmethyl propyl ether. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this specific ether, there are two primary routes:
-
Route A: Reaction of sodium propoxide with benzhydryl halide (e.g., benzhydryl bromide).
-
Route B: Reaction of sodium diphenylmethoxide (from diphenylmethanol) with a propyl halide (e.g., 1-bromopropane).
Route B is generally preferred for scale-up as it utilizes a primary alkyl halide (propyl halide), which is less prone to the competing elimination side reaction compared to the secondary benzhydryl halide used in Route A.[1][2]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A2: The formation of an alkene, in this case, 1,1-diphenylpropene, is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is more likely when using a secondary halide like benzhydryl bromide (Route A). To minimize this side reaction:
-
Choose the right reactants: Opt for Route B, reacting sodium diphenylmethoxide with a primary propyl halide. Primary halides are significantly less prone to elimination.[1]
-
Control the temperature: Lower reaction temperatures generally favor the SN2 pathway over E2. Avoid excessive heating. A typical temperature range for Williamson ether synthesis is 50-100 °C.[3][4]
-
Use a less sterically hindered base: If preparing the alkoxide in situ, a strong, non-bulky base is preferable.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. Typical reaction times range from 1 to 8 hours.[3]
-
Side reactions: As mentioned in Q2, elimination can be a major cause of low yield.
-
Moisture in the reaction: The alkoxide is a strong base and will react with any water present, reducing the amount of nucleophile available for the ether synthesis. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of reagents: Use high-purity starting materials. Impurities in the alcohol, alkyl halide, or base can lead to undesired side reactions.
-
Inefficient work-up: During the aqueous work-up, the ether product can sometimes be lost if extractions are not performed thoroughly. Ensure complete phase separation and perform multiple extractions with a suitable organic solvent.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: this compound is a relatively non-polar compound. For large-scale purification, the following methods are recommended:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove the inorganic salts and any remaining base. This typically involves washing the organic layer with water and brine.[1]
-
Distillation: If the boiling points of the desired ether and any impurities are sufficiently different, fractional distillation under reduced pressure (vacuum distillation) is an effective method for purification on a larger scale.
-
Column Chromatography: For high purity, column chromatography using silica (B1680970) gel is a viable option. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be appropriate.[5] For scaling up, flash chromatography is more efficient than gravity chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., wet solvent, old sodium hydride). | Use freshly dried solvents and new reagents. Test the activity of the sodium hydride. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor quality alkyl halide. | Use a freshly distilled or high-purity alkyl halide. | |
| Presence of Alkene Impurity | E2 elimination is competing with SN2 substitution. | Use a primary alkyl halide (propyl bromide) and a secondary alkoxide (diphenylmethoxide). Lower the reaction temperature. |
| Use of a bulky base. | If preparing the alkoxide in situ, use a less sterically hindered base like sodium hydride. | |
| Unreacted Starting Alcohol | Insufficient amount of base. | Use a slight excess of the base (e.g., 1.1 equivalents of NaH) to ensure complete deprotonation of the alcohol. |
| Reaction time is too short. | Monitor the reaction by TLC and continue until the starting alcohol is consumed. | |
| Difficult Emulsion during Work-up | Presence of polar, high-boiling solvents like DMF or DMSO. | Dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent. Wash the organic layer multiple times with water and brine.[6] |
| Product Contaminated with Starting Halide | Incomplete reaction. | Increase the reaction time or temperature moderately. |
| Insufficient alkoxide. | Ensure complete formation of the alkoxide. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis (Route B)
This protocol is a representative procedure and may require optimization for specific scales.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylmethanol (1.0 equivalent).
-
Add anhydrous THF to dissolve the diphenylmethanol.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium diphenylmethoxide.
-
-
Ether Synthesis:
-
To the stirred solution of the alkoxide, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Diphenylmethanol | 184.23 | 298 | 1.103 | 91-01-0 |
| 1-Bromopropane | 123.00 | 71 | 1.35 | 106-94-5 |
| This compound | 226.31 | Not readily available | Not readily available | 13594-71-3 |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome | Reference |
| Reactants | Diphenylmethanol, 1-Bromopropane, Sodium Hydride | Higher yield of ether, minimal elimination. | [1] |
| Solvent | Anhydrous THF or DMF | Good solubility for reactants, promotes SN2. | [2] |
| Base | Sodium Hydride (NaH) | Strong base for complete alkoxide formation. | [2] |
| Temperature | 50 - 70 °C (Reflux in THF) | Favorable for SN2 reaction rate without excessive elimination. | [3][4] |
| Reaction Time | 4 - 8 hours | Generally sufficient for reaction completion. | [3] |
| Typical Yield | 50 - 95% (laboratory scale) | Varies with scale and optimization. | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Diphenylmethyl Propyl Ether and Benzyl Ether as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. The hydroxyl group, a ubiquitous and reactive functionality, often necessitates protection to prevent unwanted side reactions. Among the plethora of options, ether-forming protecting groups are a mainstay. This guide provides an objective, data-driven comparison of two such groups: the diphenylmethyl (DPM) ether and the classical benzyl (B1604629) (Bn) ether, with a focus on their application for protecting primary alcohols like propanol (B110389).
At a Glance: Key Differences and Selection Criteria
The choice between a diphenylmethyl and a benzyl protecting group hinges on the desired cleavage conditions and the overall synthetic strategy. While both are categorized as benzyl-type ethers, the presence of a second phenyl ring in the DPM group significantly influences its lability, particularly under acidic conditions.
| Feature | Diphenylmethyl (DPM) Ether | Benzyl (Bn) Ether |
| Structure | R-O-CH(Ph)₂ | R-O-CH₂Ph |
| Primary Cleavage Method | Hydrogenolysis, Acidolysis | Hydrogenolysis |
| Stability to Acid | Labile | Generally Stable (cleaved by strong acids) |
| Stability to Base | Stable | Stable |
| Steric Hindrance | More hindered | Less hindered |
| Orthogonality | Can be cleaved under acidic conditions in the presence of a benzyl ether. | Can be cleaved in the presence of acid-labile groups (e.g., silyl (B83357) ethers). |
Quantitative Performance Data
The following tables summarize the stability and cleavage conditions for diphenylmethyl and benzyl ethers. The data presented is representative of primary alcohols and is intended to provide a comparative framework.
Table 1: Comparative Stability of Protected Primary Alcohols
| Condition Category | Reagent/Condition | Diphenylmethyl (DPM) Ether Outcome | Benzyl (Bn) Ether Outcome | Reference |
| Acidic | Mild Acetic Acid | Generally Stable | Generally Stable | [1](--INVALID-LINK--) |
| Trifluoroacetic Acid (TFA) | Cleavage | Generally Stable (slow cleavage may occur) | [2](--INVALID-LINK--) | |
| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Cleavage | Cleavage | [3](--INVALID-LINK--) | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | Generally Stable | [4](--INVALID-LINK--) |
| Oxidative | DDQ | Cleavage (slower than PMB) | Stable (cleavage with photoirradiation) | [5](6--INVALID-LINK-- |
| Reductive | Hydrides (e.g., LiAlH₄, DIBAL-H) | Generally Stable | Generally Stable | [7](--INVALID-LINK--) |
Table 2: Comparative Deprotection Data for Protected Primary Alcohols
| Deprotection Method | Reagent/Catalyst | Typical Conditions | Diphenylmethyl (DPM) Ether | Benzyl (Bn) Ether | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C (10 mol%) | MeOH or EtOH, rt, 1 atm | Yield: >90% Time: 1-4 h | Yield: >95% Time: 1-3 h | [4](--INVALID-LINK--) |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux | Yield: High | Yield: High | [2](--INVALID-LINK--) |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | Yield: >85% Time: 1-6 h | Not generally applicable | [2](--INVALID-LINK--) |
| Palladium-Catalyzed Deprotection | PdCl₂ (0.2 eq) | Ethanol (B145695), 85 °C, 16 h | Yield: 85% (on a nucleoside substrate) | Not generally applicable | [1](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary alcohol (propanol used as a representative example) are provided below.
Protocol 1: Diphenylmethylation of Propanol via Palladium Catalysis
This protocol is adapted from a method developed for nucleosides and represents a mild approach to DPM ether formation.[1](--INVALID-LINK--)
Materials:
-
Propanol (1.0 equiv)
-
Diphenylmethanol (B121723) (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.2 equiv)
-
Dichloroethane (DCE)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add propanol (1.0 equiv) and diphenylmethanol (1.5 equiv).
-
Add dichloroethane (5 mL/mmol of propanol).
-
Add palladium(II) chloride (0.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 16 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield diphenylmethyl propyl ether.
Protocol 2: Benzylation of Propanol via Williamson Ether Synthesis
This is a classical and widely used method for the formation of benzyl ethers.[8](--INVALID-LINK--)
Materials:
-
Propanol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (5-10 mL/mmol of propanol).
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) to the stirred solvent.
-
Slowly add propanol (1.0 equiv) to the suspension and stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 2-8 hours).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (B1210297) (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl propyl ether.
Protocol 3: Deprotection of this compound via Acidolysis
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the this compound (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield propanol.
Protocol 4: Deprotection of Benzyl Propyl Ether via Catalytic Hydrogenolysis
This is the most common and mild method for benzyl ether cleavage.[4](--INVALID-LINK--)
Materials:
-
Benzyl propyl ether (1.0 equiv)
-
Palladium on carbon (Pd/C), 10% (10 mol% by weight)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
Procedure:
-
Dissolve the benzyl propyl ether (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction vigorously at room temperature until TLC indicates the consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield propanol.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and a decision-making guide.
Caption: Chemical structures of this compound and Benzyl Propyl Ether.
Caption: General experimental workflow for protection and deprotection.
Caption: Decision guide for selecting between DPM and Bn ethers.
Conclusion
Both diphenylmethyl and benzyl ethers are effective and robust protecting groups for primary alcohols. The primary determinant for selection lies in the desired deprotection strategy. The benzyl ether remains a reliable choice for its stability and clean cleavage via hydrogenolysis. The diphenylmethyl ether offers greater versatility, with the option of acidic deprotection, providing an orthogonal handle in the presence of other protecting groups like benzyl ethers. This feature can be particularly advantageous in the synthesis of complex molecules where multiple hydroxyl groups require differential protection and deprotection. Researchers should carefully consider the downstream reaction conditions and the overall synthetic plan when choosing between these two valuable protecting groups.
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Diphenylmethyl Propyl Ether and Silyl Protecting Groups for Hydroxyl Functionalities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl moieties is a critical determinant of success. This guide provides an objective comparison between the Diphenylmethyl (DPM) ether protecting group, specifically Diphenylmethyl propyl ether, and a range of common silyl (B83357) ether protecting groups: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). The information presented herein, supported by experimental data and detailed protocols, is intended to empower researchers to make informed decisions in the design and execution of complex synthetic routes.
Introduction to Protecting Groups
An ideal protecting group should be readily and selectively introduced, stable to a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the molecule. Both DPM and silyl ethers have emerged as valuable tools in the synthetic chemist's arsenal, each offering a unique set of properties and applications.
Diphenylmethyl (DPM) Ethers: Also known as benzhydryl ethers, DPM ethers provide robust protection for alcohols. Their cleavage can be achieved under specific conditions, such as hydrogenolysis or treatment with acid, offering orthogonality with many other protecting groups.[1] The steric bulk of the diphenylmethyl group can also influence the stereochemical outcome of reactions at adjacent centers.
Silyl Ethers: Silyl ethers are one of the most widely used classes of protecting groups for alcohols due to their ease of formation, diverse range of stabilities, and mild cleavage protocols, typically involving fluoride (B91410) ions.[2][3] The stability of silyl ethers can be finely tuned by varying the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection in polyhydroxylated molecules.
Comparative Data of Protecting Groups
The choice of a protecting group is fundamentally guided by its stability under various reaction conditions. The following tables summarize the key characteristics and relative stabilities of this compound and the selected silyl ethers.
| Protecting Group | Abbreviation | Molecular Weight of Protected Propanol (B110389) | Key Stability Characteristics |
| Diphenylmethyl | DPM | 226.31 g/mol | Stable to basic and nucleophilic conditions. Cleaved by hydrogenolysis or strong acid. |
| Trimethylsilyl | TMS | 132.28 g/mol | Very labile; sensitive to mild acid, base, and protic solvents.[3] |
| Triethylsilyl | TES | 174.36 g/mol | More stable than TMS to hydrolysis.[3] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 174.36 g/mol | Significantly more stable than TMS and TES; robust to a wide range of non-acidic conditions.[3] |
| Triisopropylsilyl | TIPS | 216.44 g/mol | Highly stable due to steric hindrance; more stable than TBDMS to acidic conditions.[3] |
| tert-Butyldiphenylsilyl | TBDPS | 298.49 g/mol | Very robust, particularly to acidic conditions, due to steric bulk and electronic effects of the phenyl groups.[3] |
Relative Stability to Acidic and Basic Hydrolysis:
| Protecting Group | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| DPM | Generally stable to mild acids, requires stronger acidic conditions for cleavage. | Highly stable. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary alcohol (propanol) and subsequent deprotection for both Diphenylmethyl ether and the various silyl ethers.
Diphenylmethyl (DPM) Ether Protection and Deprotection
Protection of Propanol as this compound:
-
Reagents: Propanol, O-Diphenylmethyl trichloroacetimidate (B1259523), Anhydrous Toluene (B28343).
-
Procedure: To a solution of propanol (1.0 eq) in anhydrous toluene (0.25 M) is added O-diphenylmethyl trichloroacetimidate (1.1 eq). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford this compound.[1]
Deprotection of this compound:
-
Reagents: this compound, Palladium(II) chloride, Ethanol (B145695).
-
Procedure: To a solution of this compound (1.0 eq) in ethanol is added palladium(II) chloride (0.2 eq). The mixture is heated to 85 °C and stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the crude product is purified by column chromatography to yield propanol.[4]
Silyl Ether Protection and Deprotection
General Silyl Ether Protection Protocol (using TBDMS as an example):
-
Reagents: Propanol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of propanol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF is added TBDMSCl (1.1 eq) portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Silyl Ether Deprotection Protocol (Fluoride-Mediated):
-
Reagents: Silyl-protected propanol, Tetrabutylammonium fluoride (TBAF) (1 M solution in THF), Tetrahydrofuran (THF).
-
Procedure: To a solution of the silyl-protected propanol (1.0 eq) in THF is added a solution of TBAF (1.1 eq) at room temperature. The reaction is stirred until the starting material is no longer visible by TLC. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
Orthogonality and Strategic Considerations
A key advantage of employing a diverse range of protecting groups is the ability to perform selective deprotection in the presence of others, a concept known as orthogonality. DPM and silyl ethers exhibit excellent orthogonality.
-
Silyl Ether Cleavage in the Presence of DPM Ether: Silyl ethers can be selectively cleaved using fluoride-based reagents like TBAF without affecting a DPM ether. This allows for the unmasking of a silyl-protected alcohol while a DPM-protected alcohol remains intact.
-
DPM Ether Cleavage in the Presence of Silyl Ethers: DPM ethers can be removed by hydrogenolysis (e.g., H₂, Pd/C), conditions under which silyl ethers are generally stable. However, some silyl ethers, particularly TBDPS, can be sensitive to very strong acidic conditions that might also cleave DPM ethers.
This orthogonality is a powerful tool in the synthesis of complex molecules requiring differential protection of multiple hydroxyl groups.
Visualizing Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical workflows for the application of DPM and silyl ether protecting groups.
Caption: General workflow for the protection and deprotection of alcohols using a Diphenylmethyl (DPM) ether.
Caption: General workflow for the protection and deprotection of alcohols using silyl ethers.
Caption: Orthogonal deprotection strategy using DPM and silyl ethers.
Conclusion
The choice between this compound and the various silyl ether protecting groups is contingent upon the specific demands of the synthetic route. DPM ethers offer robust protection with distinct deprotection methods that provide excellent orthogonality with many other protecting groups. Silyl ethers, on the other hand, provide a highly versatile and tunable system for alcohol protection, with a wide spectrum of stabilities that can be tailored to the synthetic challenge at hand. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is essential for the strategic planning and successful execution of complex organic syntheses.
References
- 1. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Diphenylmethyl (DPM) Ether as a Versatile Protecting Group in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multistep synthesis of complex molecules. An ideal protecting group should be introduced efficiently, remain stable under various reaction conditions, and be removed selectively in high yield. The diphenylmethyl (DPM) ether, also known as the benzhydryl ether, has emerged as a valuable tool in the synthetic chemist's arsenal, offering a unique combination of stability and versatile deprotection options.
This guide provides an objective comparison of the diphenylmethyl (DPM) protecting group with other commonly used alternatives for the protection of alcohols, thiols, and amines. Supported by experimental data, this document aims to provide the necessary information for making informed decisions in the design and execution of synthetic routes.
Advantages of the Diphenylmethyl (DPM) Protecting Group
The DPM group offers several key advantages in chemical synthesis:
-
Tunable Stability: DPM ethers exhibit a stability profile that is intermediate between the more labile trityl (Tr) ethers and the more robust benzyl (B1604629) (Bn) ethers. This allows for selective deprotection in the presence of other protecting groups.
-
Flexible Deprotection: A significant advantage of the DPM group is its susceptibility to cleavage under two distinct sets of conditions: catalytic hydrogenolysis and acidolysis.[1] This dual reactivity provides valuable flexibility in complex syntheses where orthogonality is crucial.
-
Steric Hindrance: The bulky nature of the DPM group can provide steric protection to the functional group it is attached to, influencing the stereochemical outcome of subsequent reactions.
-
Compatibility: The introduction of the DPM group has been shown to be compatible with a variety of other protecting groups, such as silyl (B83357) ethers and acyl groups.[2]
Performance Comparison of Alcohol Protecting Groups
The choice of a protecting group for a hydroxyl moiety is dictated by the specific requirements of the synthetic pathway. The following tables provide a quantitative comparison of the DPM group with other common alcohol protecting groups.
| Protecting Group | Substrate | Protection Conditions | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| DPM | Primary Alcohol | Diphenylmethanol (B121723), PdCl₂, DCE, 85 °C | 16 | 87 | PdCl₂, Ethanol, 85 °C | 16 | 85 | [2] |
| DPM | Primary Alcohol | O-Diphenylmethyl trichloroacetimidate, Toluene, reflux | 1-3 | 85-98 | - | - | - | [1] |
| Bn | Primary Alcohol | Benzyl bromide, NaH, THF, 0 °C to rt | 2-8 | 90-98 | H₂, Pd/C, EtOH | - | High | |
| Tr | Primary Alcohol | Trityl chloride, Pyridine, rt | overnight | High | 80% Acetic acid, rt | 48 | High | [3] |
| TBDMS | Primary Alcohol | TBDMS-Cl, Imidazole, DMF, rt | - | High | TBAF, THF, rt | - | High | |
| PMB | Primary Alcohol | PMB-Cl, NaH, THF, 0 °C to rt | 2-8 | 90-98 | DDQ, CH₂Cl₂/H₂O, rt | 1 | 97 | [4] |
Performance Comparison of Thiol Protecting Groups
The protection of the highly nucleophilic thiol group is crucial in peptide synthesis and other areas of organic chemistry. The DPM group offers a reliable option for cysteine protection.
| Protecting Group | Substrate | Key Advantages | Key Disadvantages | Primary Deprotection Method | Orthogonality | Reference |
| DPM | Cysteine | Increased stability over Trityl, allowing for selective Mmt group removal. | - | 95% TFA | Compatible with Fmoc/tBu strategy | |
| Trityl (Trt) | Cysteine | Cost-effective, labile to TFA. | Prone to causing racemization. | TFA/TIS/H₂O | Compatible with Fmoc/tBu strategy | |
| Acm | Cysteine | Stable to TFA, allows for on-resin disulfide bond formation. | Requires specific reagents for removal (e.g., I₂, Hg(OAc)₂). | I₂, Hg(OAc)₂, Ag(I) | Orthogonal to TFA-labile groups. |
Performance Comparison of Amine Protecting Groups
The protection of amines is essential to prevent their undesired reaction as nucleophiles or bases. The DPM group can be effectively used for this purpose.
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Features |
| DPM | - | DDQ oxidation followed by mild acid hydrolysis | Efficient removal under non-hydrogenolytic conditions. |
| Boc | Boc₂O, base | TFA or HCl | Widely used, stable to many reagents, easily removed with acid. |
| Cbz | Cbz-Cl, base | Catalytic hydrogenolysis | Stable to acidic conditions, removed under neutral conditions. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Piperidine | Base-labile, widely used in solid-phase peptide synthesis. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Diphenylmethanol using Palladium Chloride
This protocol describes the palladium-catalyzed etherification of a primary alcohol with diphenylmethanol.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
Diphenylmethanol (1.2 equiv)
-
Palladium(II) chloride (PdCl₂) (0.05 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the primary alcohol in anhydrous DCE, add diphenylmethanol and palladium(II) chloride.
-
Stir the reaction mixture at 85 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diphenylmethyl ether.
Protocol 2: Deprotection of a Diphenylmethyl Ether by Catalytic Hydrogenolysis
This protocol outlines the cleavage of a DPM ether using catalytic transfer hydrogenation.
Materials:
-
Diphenylmethyl ether (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (10 mol%)
-
Ammonium (B1175870) formate (B1220265) (5.0 equiv)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the diphenylmethyl ether in methanol.
-
To this solution, add 10% palladium on carbon and ammonium formate.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a Diphenylmethyl Ether with Trifluoroacetic Acid
This protocol describes the cleavage of a DPM ether using trifluoroacetic acid.
Materials:
-
Diphenylmethyl ether (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the diphenylmethyl ether in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing Synthetic Strategies
The following diagrams illustrate key workflows and decision-making processes in the application of the DPM protecting group.
Conclusion
The diphenylmethyl (DPM) ether stands as a highly versatile and valuable protecting group in modern organic synthesis. Its unique combination of stability and flexible deprotection options provides chemists with a powerful tool for navigating complex synthetic pathways. By carefully considering the stability requirements of the substrate and the desired deprotection strategy, researchers can leverage the advantages of the DPM group to achieve their synthetic goals with high efficiency and selectivity. The experimental data and protocols provided in this guide serve as a practical resource for the effective implementation of the DPM protecting group and its alternatives in the laboratory.
References
- 1. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Relative Stability of Diphenylmethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the diverse arsenal (B13267) of protecting groups for hydroxyl functionalities, ethers play a central role due to their general stability and the varied methods available for their cleavage. This guide provides an objective comparison of the relative stability of diphenylmethyl (DPM) ethers against other commonly employed ether protecting groups, supported by experimental data and detailed methodologies.
The diphenylmethyl (benzhydryl, DPM) ether is a valuable protecting group for alcohols, offering a unique stability profile. Its cleavage can be effected under both acidic conditions and through hydrogenolysis, providing flexibility in deprotection strategies within complex synthetic routes. Understanding its stability relative to other ether protecting groups such as benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), trityl (Tr), tetrahydropyranyl (THP), and various silyl (B83357) ethers is crucial for strategic synthetic planning.
Comparative Stability and Cleavage Data
The stability of an ether protecting group is contingent on its susceptibility to cleavage under various reaction conditions. The following tables summarize the relative stability and typical deprotection conditions for diphenylmethyl ethers and other common ether protecting groups.
Table 1: Relative Stability of Ether Protecting Groups to Acidic and Basic Conditions
| Protecting Group | Structure | Relative Stability to Acid | Stability to Base |
| Diphenylmethyl (DPM) | -CH(Ph)₂ | Moderate; cleaved by strong to moderate acids | Stable |
| Benzyl (Bn) | -CH₂Ph | Stable to mild acids; cleaved by strong acids | Stable |
| p-Methoxybenzyl (PMB) | -CH₂(C₆H₄)OMe | Less stable than Bn; cleaved by mild acids and oxidative agents | Stable |
| Trityl (Tr) | -C(Ph)₃ | Very labile; cleaved by very mild acids | Stable |
| Tetrahydropyranyl (THP) | -THP | Labile; cleaved by mild acids | Stable |
| tert-Butyldimethylsilyl (TBDMS) | -Si(Me)₂(t-Bu) | More stable than TMS; cleaved by moderate acids and fluoride (B91410) | Stable |
| Triisopropylsilyl (TIPS) | -Si(i-Pr)₃ | More stable than TBDMS to acid | Stable |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(t-Bu) | Most stable common silyl ether to acid | Stable |
Table 2: Typical Deprotection Conditions for Common Ether Protecting Groups
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) |
| Diphenylmethyl (DPM) | H₂, Pd/C (10%) | EtOH, MeOH, or EtOAc | Room Temp. | 2-16 h | >90 |
| TFA (20-80%) | CH₂Cl₂ | 0 - Room Temp. | 0.5-4 h | >90 | |
| Benzyl (Bn) | H₂, Pd/C (10%) | EtOH, MeOH, or EtOAc | Room Temp. | 2-12 h | >95 |
| BCl₃, BBr₃ | CH₂Cl₂ | -78 to 0 | 1-3 h | >90 | |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂/H₂O | 0 - Room Temp. | 0.5-3 h | >90 |
| TFA (1-10%) | CH₂Cl₂ | 0 - Room Temp. | 0.5-2 h | >90 | |
| Trityl (Tr) | Formic acid (80-97%) | Dioxane or neat | Room Temp. | 3 min - 2 h | 85-95[1][2] |
| Acetic acid (80%) | H₂O/THF | Room Temp. | 1-6 h | >90 | |
| Tetrahydropyranyl (THP) | Acetic acid/H₂O/THF (3:1:1) | - | Room Temp. | 1-8 h | >90[3] |
| PPTS | EtOH | 55 | 2-6 h | >90 | |
| tert-Butyldimethylsilyl (TBDMS) | TBAF (1M in THF) | THF | 0 - Room Temp. | 0.5-18 h | >90[4][5][6] |
| Acetic acid/H₂O/THF (3:1:1) | - | Room Temp. | 4-24 h | Variable[7] |
Experimental Protocols
Detailed methodologies for the deprotection of diphenylmethyl and other common ether protecting groups are provided below.
Protocol 1: Hydrogenolysis of a Diphenylmethyl (DPM) Ether
Objective: To cleave a DPM ether using catalytic hydrogenation. Reaction: R-ODPM + H₂ (g) --(Pd/C)--> R-OH + Diphenylmethane Procedure:
-
Dissolve the DPM-protected alcohol (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297) (10-20 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus at atmospheric or slightly elevated pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Cleavage of a Diphenylmethyl (DPM) Ether
Objective: To deprotect a DPM ether using trifluoroacetic acid. Reaction: R-ODPM + CF₃COOH --> R-OH + Ph₂CH-OCOCF₃ Procedure:
-
Dissolve the DPM-protected alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL) under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (e.g., 20% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups.[8] Reaction: R-OPMB + DDQ --> R-OH + p-methoxybenzaldehyde + DDQH₂ Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction mixture typically turns dark.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through Celite® to remove the hydroquinone (B1673460) byproduct (DDQH₂).
-
Separate the layers of the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Protocol 4: Acid-Catalyzed Cleavage of a Trityl (Tr) Ether
Objective: To deprotect a trityl ether under mild acidic conditions.[1][2] Reaction: R-OTr + HCOOH --> R-OH + Tr-OCHO Procedure:
-
Dissolve the trityl-protected alcohol (1.0 mmol) in dioxane (5 mL).
-
Add 80-97% formic acid (5 mL) and stir the solution at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few minutes to a couple of hours.
-
Upon completion, evaporate the solvent under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual formic acid.
-
The crude product, containing the deprotected alcohol and triphenylmethanol (B194598) or its formate, can be purified by column chromatography.
Protocol 5: Acid-Catalyzed Cleavage of a Tetrahydropyranyl (THP) Ether
Objective: To hydrolyze a THP ether under mild acidic conditions.[3] Reaction: R-OTHP + H₂O --(H⁺)--> R-OH + 2-hydroxytetrahydropyran (B1345630) Procedure:
-
Dissolve the THP-protected alcohol (1.0 mmol) in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., 3:1:1 v/v/v, 10 mL).
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 6: Fluoride-Mediated Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium (B224687) fluoride (TBAF).[4][5][6] Reaction: R-OTBDMS + Bu₄N⁺F⁻ --> R-OH + TBDMS-F + Bu₄N⁺ Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualization of Cleavage Mechanism and Workflow
The following diagrams illustrate the acid-catalyzed cleavage of a diphenylmethyl ether and a general workflow for selecting and deprotecting an ether protecting group.
Caption: Acid-catalyzed cleavage of a diphenylmethyl ether via an SN1 mechanism.
Caption: General workflow for the selection and removal of an ether protecting group.
Conclusion
The diphenylmethyl ether protecting group offers a valuable combination of stability and versatile deprotection options. It is generally stable to basic conditions, making it compatible with a wide range of synthetic transformations. Its cleavage can be achieved under moderately acidic conditions, often milder than those required for benzyl ethers, or through catalytic hydrogenolysis, providing an orthogonal deprotection strategy to many other protecting groups. The choice of a DPM ether over other ether protecting groups will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the planned subsequent reaction conditions. This guide provides the necessary comparative data and experimental protocols to aid researchers in making informed decisions for the strategic use of diphenylmethyl ethers in complex organic synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Choosing Between Diphenylmethyl (DPM) and Trityl Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl groups, both the Diphenylmethyl (DPM) and Trityl (Tr) ethers offer distinct advantages. This guide provides a comprehensive comparison of these two protecting groups, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific synthetic strategies.
At a Glance: DPM vs. Trityl Protecting Groups
| Feature | Diphenylmethyl (DPM) Propyl Ether | Trityl (Tr) Propyl Ether |
| Structure | ||
| Steric Hindrance | Moderate | High |
| Primary Deprotection Method | Catalytic Hydrogenolysis, Acidolysis | Acidolysis |
| Relative Acid Stability | More stable than Trityl | Less stable than DPM |
| Selectivity for Primary Alcohols | Good | Excellent |
| Byproducts of Deprotection | Diphenylmethane, Diphenylmethanol | Triphenylmethanol (B194598) |
Key Distinctions and Strategic Advantages
The primary difference between the DPM and Trityl protecting groups lies in their relative stability and deprotection conditions. The trityl group, with its three phenyl rings, is exceptionally bulky, leading to a high degree of steric hindrance.[1][2] This steric bulk makes it highly selective for the protection of primary alcohols over secondary and tertiary ones.[1][2] The DPM group, with two phenyl rings, is also sterically demanding but less so than the trityl group.
A significant advantage of the DPM group is the flexibility in its removal. DPM ethers can be cleaved under neutral conditions via catalytic hydrogenolysis, a method that leaves many other protecting groups, including acid-labile groups, intact.[3] This orthogonality is crucial in complex total synthesis. Alternatively, DPM ethers can be removed under acidic conditions, though they are generally more stable to acid than trityl ethers.[4]
Trityl ethers, on the other hand, are exclusively cleaved under acidic conditions.[1][5][6] The stability of the resulting trityl cation facilitates this cleavage.[1] The lability of the trityl group can be tuned by introducing electron-donating groups on the phenyl rings; for example, the 4,4'-dimethoxytrityl (DMT) group is significantly more acid-labile than the parent trityl group.[1]
Quantitative Data Comparison
The following table summarizes typical conditions for the deprotection of DPM and Trityl ethers, highlighting the key differences in their stability and cleavage reagents.
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| Trityl (Tr) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[5] |
| Trityl (Tr) | Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[5] |
| Trityl (Tr) | Acetic Acid (aq. 80%) | Water | Room Temp | 48 h | Not Specified | Can be used for selective deprotection in the presence of more acid-stable groups.[1] |
| Diphenylmethyl (DPM) | Pd/C, H₂ | Not Specified | Not Specified | Not Specified | Not Specified | Reductive cleavage.[3] |
| Diphenylmethyl (DPM) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Longer than Trityl | Not Specified | More stable to acid than Trityl.[4] |
Experimental Protocols
Protection of Propanol
Protocol 1: Synthesis of Diphenylmethyl Propyl Ether
-
Materials: 1-Propanol (B7761284), Diphenylmethyl chloride, Pyridine (B92270), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 1-propanol (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add diphenylmethyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of Trityl Propyl Ether
-
Materials: 1-Propanol, Trityl chloride, Pyridine, Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 1-propanol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq).[1]
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of Protected Propanol
Protocol 3: Deprotection of this compound (Acid-Catalyzed)
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the this compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product.
-
Protocol 4: Deprotection of Trityl Propyl Ether (Acid-Catalyzed)
-
Materials: Trityl propyl ether, Formic acid (97%), Dioxane (optional), Diethyl ether (Et₂O), Water (H₂O).
-
Procedure:
-
Treat the trityl propyl ether (1.0 eq) with cold formic acid (97%) for approximately 3 minutes.[5]
-
Evaporate the formic acid under reduced pressure.
-
Co-evaporate the residue with dioxane (optional).
-
Extract the residue with Et₂O and wash with water.
-
Dry the organic layer and concentrate to obtain the deprotected propanol. The triphenylmethanol byproduct is typically insoluble in water and can be filtered off.[1]
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using DPM and Trityl groups.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group Under Environmentally Responsible, Aqueous Conditions [authors.library.caltech.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Data Presentation: Relative Stability of Ether Protecting Groups
A Comparative Guide to the Acid Lability of Ether Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. Ether protecting groups are fundamental tools for the temporary masking of hydroxyl functionalities, prized for their general stability and the diverse methods available for their removal.[1][2] Their cleavage under acidic conditions is a cornerstone of synthetic strategy, yet the susceptibility of different ether linkages to acid hydrolysis varies dramatically. This guide provides a comparative analysis of the acid lability of common ether protecting groups, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
The stability of an ether protecting group in acidic media is principally governed by the steric hindrance around the silicon-oxygen or carbon-oxygen bond and the electronic stability of the carbocation or silylium (B1239981) ion intermediate formed during cleavage.[3][4] Silyl (B83357) ethers, in particular, offer a broad and tunable range of stability, primarily dictated by the steric bulk of the substituents on the silicon atom.[3] A larger steric shield hinders the approach of protons and subsequent nucleophilic attack, thereby increasing stability.[3]
The following table summarizes the relative rates of acid-catalyzed hydrolysis for common ether protecting groups.
| Protecting Group | Abbreviation | Structure | Relative Rate of Acid Hydrolysis (krel) | Typical Acidic Cleavage Conditions |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 | Very mild acid (e.g., PPTS, MeOH) |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64[3][5] | Mild acid (e.g., AcOH/THF/H₂O) |
| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | 20,000[3][5] | Acetic acid, CSA, p-TsOH[5] |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000[3][5] | Stronger acids (e.g., HCl, HF-Pyridine)[6] |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000[3][5] | Harsher conditions (e.g., strong acid, heat)[7] |
| Methoxymethyl | MOM | -CH₂OCH₃ | Highly Labile | Mild acid (e.g., TFA/DCM, aq. HCl)[8][9] |
| Tetrahydropyranyl | THP | -C₅H₉O | Highly Labile | Mild acid (e.g., AcOH/THF/H₂O, PPTS)[1][10] |
Note: The relative rates for silyl ethers are adapted from literature sources and provide a quantitative scale of their stability in acidic media.[3][5] MOM and THP are acetal-type protecting groups and are generally more acid-labile than bulky silyl ethers, readily cleaved under mild acidic conditions.[1][9]
Experimental Protocols
Detailed methodologies for the acid-catalyzed deprotection of representative ether protecting groups are provided below. These protocols serve as a starting point and may require optimization based on substrate-specific reactivity.
Protocol 1: Deprotection of a Tetrahydropyranyl (THP) Ether[10]
This protocol describes a mild method for THP ether cleavage using an acetic acid buffer system.
Materials:
-
THP-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[10]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[10]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[10]
Protocol 2: Deprotection of a Methoxymethyl (MOM) Ether[8][9]
This procedure utilizes trifluoroacetic acid for the efficient cleavage of MOM ethers.
Materials:
-
MOM-protected compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MOM-protected compound (1 equivalent) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v).[8][9]
-
Monitor the reaction by TLC until complete conversion of the starting material is observed (typically 12 hours).[8][9]
-
Dilute the reaction mixture with DCM and carefully quench the acid by adding a saturated aqueous solution of NaHCO₃.[8]
-
Separate the layers and extract the aqueous phase with DCM.[8]
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography if required.[8]
Protocol 3: Deprotection of a tert-Butyldimethylsilyl (TBDMS/TBS) Ether[6]
This protocol employs mild acidic conditions suitable for removing a TBS group.
Materials:
-
TBS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 4:1:1 v/v/v).[5]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.[6]
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting alcohol by flash column chromatography as needed.[6]
Protocol 4: Deprotection of a Triisopropylsilyl (TIPS) Ether[6]
Due to its greater stability, the cleavage of a TIPS ether typically requires more forcing acidic conditions compared to a TBS ether.[6]
Materials:
-
TIPS-protected alcohol
-
Hydrochloric acid (HCl) in methanol (B129727) (e.g., 1.25 M) or aqueous HF
-
Methanol or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in methanol.
-
Add the methanolic HCl solution and stir the mixture at room temperature.
-
Monitor the deprotection by TLC. The reaction may require several hours to reach completion.
-
Upon completion, neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[6]
-
Extract the mixture with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[6]
-
Purify by silica gel chromatography if necessary.
Visualization of Selection Logic
The selection of an appropriate ether protecting group is a critical decision in a synthetic plan. The following diagram illustrates a logical workflow to guide this choice based on the anticipated reaction conditions.
Caption: Workflow for selecting an acid-labile ether protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
A Strategic Ally in Total Synthesis: Justification for Diphenylmethyl Propyl Ether
In the intricate art of total synthesis, the judicious selection of protecting groups is paramount to success. Among the arsenal (B13267) of choices for safeguarding hydroxyl functionalities, the Diphenylmethyl (DPM) group, often employed as Diphenylmethyl propyl ether, presents a compelling combination of stability and versatile cleavage options. This guide provides a comprehensive comparison of the DPM protecting group with other commonly used alternatives, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
The DPM group distinguishes itself through its unique cleavage pathways. Unlike many other protecting groups that are limited to either acidic or basic removal, DPM ethers can be cleaved under both acidic conditions and through hydrogenolysis.[1] This flexibility is particularly advantageous in the synthesis of complex molecules with a diverse array of functional groups, where orthogonal deprotection strategies are essential.[1]
Comparative Performance of Alcohol Protecting Groups
The choice of a protecting group is a multifaceted decision, balancing factors such as ease of introduction, stability to various reaction conditions, and the mildness of cleavage conditions. The following tables provide a quantitative and qualitative comparison of the Diphenylmethyl (DPM) group with other frequently used alcohol protecting groups.
| Protecting Group | Structure | Common Protection Reagents | Typical Yield (%) | Common Deprotection Reagents | Typical Yield (%) |
| Diphenylmethyl (DPM) | Ph₂CH- | O-Diphenylmethyl trichloroacetimidate (B1259523), Toluene (B28343), reflux | >90 | H₂, Pd/C; or TFA, CH₂Cl₂ | >90[1][2] |
| Benzyl (B1604629) (Bn) | PhCH₂- | BnBr, NaH, THF | >95 | H₂, Pd/C, EtOH | >95[3] |
| p-Methoxybenzyl (PMB) | (MeO)C₆H₄CH₂- | PMB-Cl, NaH, THF/DMF | >90[4] | DDQ, CH₂Cl₂/H₂O; or TFA | >90[4][5] |
| Methoxymethyl (MOM) | MeOCH₂- | MOMCl, DIPEA, CH₂Cl₂ | >90[6] | HCl, MeOH/H₂O | >90[7] |
| tert-Butyldimethylsilyl (TBS) | t-BuMe₂Si- | TBSCl, Imidazole, DMF | >95[8] | TBAF, THF; or HCl, MeOH | >95[8][9] |
| Trityl (Tr) | Ph₃C- | TrCl, Pyridine | >90[10] | TFA, CH₂Cl₂; or Formic acid | >90[10][11] |
| Protecting Group | Acid Stability | Base Stability | Oxidative Stability | Reductive Stability (Hydrogenolysis) | Stability to Nucleophiles |
| Diphenylmethyl (DPM) | Labile | Stable | Stable | Labile | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile | Stable |
| p-Methoxybenzyl (PMB) | Labile | Stable | Labile (DDQ, CAN) | Labile | Stable |
| Methoxymethyl (MOM) | Labile | Stable | Stable | Stable | Stable |
| tert-Butyldimethylsilyl (TBS) | Labile | Stable | Stable | Stable | Labile (F⁻) |
| Trityl (Tr) | Very Labile | Stable | Stable | Labile | Stable |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.
Diphenylmethyl (DPM) Group
Protection of a Primary Alcohol using O-Diphenylmethyl Trichloroacetimidate: [1]
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous toluene (0.25 M) in a flame-dried round-bottom flask is added O-diphenylmethyl trichloroacetimidate (1.2 equiv).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired diphenylmethyl ether.
Deprotection of a DPM Ether via Hydrogenolysis: [1]
-
To a solution of the DPM-protected alcohol (1.0 equiv) in ethanol (B145695) or ethyl acetate (B1210297) is added Palladium on activated carbon (10% w/w).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Alternative Protecting Groups
Benzyl (Bn) Protection: [12]
-
To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of the alcohol (1.0 equiv) in THF.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of benzyl bromide (1.2 equiv).
-
The reaction is allowed to warm to room temperature and stirred for 4-16 hours.
-
The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
p-Methoxybenzyl (PMB) Deprotection using DDQ: [4]
-
To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (B109758) and water (18:1) at 0 °C is added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 equiv).
-
The reaction mixture is warmed to room temperature and stirred for 1-3 hours.
-
The crude mixture is directly loaded onto a silica gel column for purification to yield the deprotected alcohol.
Methoxymethyl (MOM) Protection: [6]
-
To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (4.0 equiv) in anhydrous dichloromethane at 0 °C is added freshly distilled methoxymethyl chloride (MOMCl) (3.0 equiv) dropwise.
-
The resulting mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated ammonium (B1175870) chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.
tert-Butyldimethylsilyl (TBS) Deprotection using TBAF: [8]
-
To a solution of the TBS-protected alcohol (1.0 equiv) in THF is added tetra-n-butylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 1.1 equiv) at room temperature.
-
The reaction is stirred for 1-4 hours until completion as monitored by TLC.
-
The reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography.
Trityl (Tr) Deprotection using Formic Acid: [10]
-
The trityl-protected compound is treated with cold formic acid (97+%) for 3-5 minutes.
-
The formic acid is removed under reduced pressure at room temperature.
-
The residue is co-evaporated with dioxane, followed by ethanol and diethyl ether.
-
The residue is extracted with warm water, and the insoluble triphenylmethanol (B194598) is removed by filtration. The aqueous filtrate is evaporated in vacuo to yield the deprotected compound.
Visualizing Synthetic Strategies
The selection of a protecting group is a critical decision in the planning of a total synthesis. The following diagrams illustrate the logical workflow for choosing a protecting group and the reaction pathway for DPM ether formation.
Caption: A decision tree for selecting an appropriate alcohol protecting group.
Caption: Reaction scheme for the formation of a DPM ether.
References
- 1. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
Validating the Structure of Synthesized Diphenylmethyl Propyl Ether: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research. This guide provides a comparative framework for validating the structure of Diphenylmethyl propyl ether, a molecule of interest in various chemical contexts. We will explore a primary synthetic route and detail the key analytical techniques used for structural elucidation, presenting expected data and comparing different validation methods.
Synthesis of this compound
The Williamson ether synthesis is a robust and widely applicable method for the preparation of unsymmetrical ethers like this compound. This S_N2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. For the synthesis of this compound, there are two conceivable pathways:
-
Pathway A: The reaction of sodium propoxide with diphenylmethyl chloride.
-
Pathway B: The reaction of sodium diphenylmethoxide with a propyl halide (e.g., 1-bromopropane).
Pathway B is generally preferred to minimize the competing E2 elimination reaction, as the diphenylmethyl group is more sterically hindered.
Comparative Overview of Synthetic Methods
While the Williamson synthesis is a primary choice, other methods for ether synthesis exist, though they may be less suitable for this specific target.
| Synthesis Method | Reactants | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis (Preferred) | Diphenylmethanol (B121723), Sodium Hydride, 1-Bromopropane | 70-90 | Versatile, good for unsymmetrical ethers. | Requires anhydrous conditions; potential for elimination side reactions. |
| Acid-Catalyzed Dehydration | Diphenylmethanol, Propanol, Strong Acid (e.g., H₂SO₄) | < 30 | Simple reagents. | Low yield for unsymmetrical ethers; risk of carbocation rearrangements and alkene formation. |
| Alkoxymercuration-Demercuration | Diphenylmethylethylene, Propanol, Mercury(II) acetate (B1210297), Sodium borohydride | Moderate | Good for Markovnikov addition to alkenes. | Not applicable here as the precursor alkene is not readily available; use of toxic mercury reagents. |
Structural Validation: A Multi-Technique Approach
The validation of the synthesized this compound's structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.
Workflow for Synthesis and Structural Validation
The following diagram illustrates the overall workflow from synthesis to structural confirmation.
Caption: Workflow for the synthesis and structural validation of this compound.
The Logic of Spectroscopic Validation
The interplay between different spectroscopic techniques provides a comprehensive confirmation of the molecular structure.
Caption: Logical relationship between spectroscopic data and structure confirmation.
Experimental Protocols and Data Interpretation
Williamson Ether Synthesis of this compound
Materials:
-
Diphenylmethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1-Bromopropane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of diphenylmethanol in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium diphenylmethoxide.
-
1-Bromopropane is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Structural Validation Data (Predicted and Analogous)
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Phenyl-H | 7.2-7.4 | Multiplet | 10H |
| Methine-H (-CH(Ph)₂) | 5.3-5.5 | Singlet | 1H |
| Methylene-H (-O-CH₂-) | 3.3-3.5 | Triplet | 2H |
| Methylene-H (-CH₂-CH₃) | 1.5-1.7 | Sextet | 2H |
| Methyl-H (-CH₃) | 0.8-1.0 | Triplet | 3H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Phenyl-C | 142-144 |
| Phenyl-CH | 126-129 |
| Methine-C (-CH(Ph)₂) | 82-85 |
| Methylene-C (-O-CH₂-) | 70-73 |
| Methylene-C (-CH₂-CH₃) | 22-24 |
| Methyl-C (-CH₃) | 10-12 |
IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C-O-C Stretch (Ether) | 1070-1150 | Strong |
| sp² C-H Stretch (Aromatic) | 3000-3100 | Medium |
| sp³ C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| O-H Stretch (Alcohol) | 3200-3600 | Absent |
Mass Spectrometry
| Ion | Predicted m/z | Significance |
| [M]⁺ | 226 | Molecular Ion |
| [M - C₃H₇]⁺ | 183 | Loss of propyl group |
| [CH(Ph)₂]⁺ | 167 | Benzhydryl cation (often the base peak) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable method. The structural validation of the product requires a multi-faceted approach employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. By comparing the acquired experimental data with predicted values and data from analogous structures, researchers can confidently confirm the identity and purity of the synthesized compound. The absence of an O-H stretch in the IR spectrum is a crucial indicator of a successful etherification, while the characteristic signals in the NMR spectra and the specific fragmentation pattern in the mass spectrum provide a detailed structural fingerprint of this compound.
References
A Comparative Analysis of Diphenylmethyl Propyl Ether and Other Benzhydryl Ethers for Researchers and Drug Development Professionals
An objective guide to the performance and synthesis of benzhydryl ethers, supported by experimental data.
The benzhydryl ether moiety is a crucial structural component in a variety of organic compounds, finding applications as a protective group in complex syntheses and as a pharmacophore in centrally acting agents. This guide provides a comparative benchmark of Diphenylmethyl propyl ether against other common benzhydryl ethers, offering insights into their synthesis, stability, and potential pharmacological applications. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate benzhydryl ether for their specific needs.
Synthesis and Reactivity: A Comparative Overview
The synthesis of benzhydryl ethers is a fundamental transformation in organic chemistry. A study by Quesada et al. provides valuable comparative data on the formation of various benzhydryl ethers via microwave-assisted synthesis from substituted benzhydrols and different alcohols.[1] The data highlights the influence of electronic effects on the reactivity of the benzhydrol precursor.
Table 1: Comparative Synthesis Yields of Benzhydryl Ethers
| Benzhydrol Precursor | Alcohol | Product | Conversion (%)[1] |
| Benzhydrol | 1-Propanol (B7761284) | This compound | 23 |
| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 4,4'-Dimethoxybenzhydryl 1-propyl ether | 83 |
| 4,4'-Dimethylbenzhydrol | 1-Propanol | 4,4'-Dimethylbenzhydryl 1-propyl ether | 100 |
| Benzhydrol | 2-Propanol | Diphenylmethyl isopropyl ether | No desired product |
| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 4,4'-Dimethoxybenzhydryl 2-propyl ether | 11 |
| 4,4'-Dimethylbenzhydrol | 2-Propanol | 4,4'-Dimethylbenzhydryl 2-propyl ether | 100 |
As evidenced in Table 1, the presence of electron-donating groups (e.g., methoxy, methyl) on the benzhydrol aromatic rings significantly enhances the conversion to the corresponding ether. This suggests that the reaction proceeds through a carbocation intermediate stabilized by these electron-donating substituents. For the unsubstituted benzhydrol, the formation of this compound from 1-propanol was observed, albeit with a lower conversion compared to its substituted counterparts. The reaction with a secondary alcohol (2-propanol) to form the isopropyl ether was even less favorable for the unsubstituted benzhydrol.
Performance as Protective Groups: Stability and Cleavage
Acid-catalyzed cleavage of ethers typically proceeds via an S(_N)1 or S(_N)2 mechanism.[2][3][4] For benzhydryl ethers, the stability of the diphenylmethyl carbocation favors an S(_N)1-type cleavage. The rate of this cleavage would be influenced by the nature of the acid and the solvent system. It is generally expected that the steric bulk of the propyl group in this compound, compared to a methyl or ethyl group, would have a minor influence on the rate of acid-catalyzed cleavage, as the rate-determining step involves the formation of the resonance-stabilized diphenylmethyl cation.
Pharmacological Activity: Benzhydryl Ethers as Dopamine (B1211576) Transporter Ligands
A significant area of interest for benzhydryl ether derivatives is their interaction with monoamine transporters, particularly the dopamine transporter (DAT).[5][6][7] Inhibition of DAT is a key mechanism for the therapeutic action of drugs used to treat conditions like depression and attention deficit hyperactivity disorder (ADHD), and is also a target for potential treatments for substance abuse.[8][9] The benzhydryl ether moiety is a common scaffold in many potent DAT inhibitors.
Structure-activity relationship (SAR) studies have revealed that modifications to the benzhydryl and ether-linked components can significantly impact binding affinity and selectivity for DAT.
Table 2: In Vitro Binding Affinities of Selected Benzhydryl Ether Derivatives for the Dopamine Transporter (DAT)
| Compound | Structure | DAT IC₅₀ (nM)[6] |
| Analog 9 | 4-[2-(Diphenylmethoxy)ethyl]-1-(3-(4-fluorophenyl)propyl)piperidine | 6.6 |
| Analog 19a | 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylprop-2-enyl)piperidine | 6.0 |
| GBR 12909 | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | 14 |
The data in Table 2, from a study by Dutta et al., demonstrates that specific structural modifications on a piperidine (B6355638) scaffold containing a diphenylmethoxyethyl moiety lead to high-affinity DAT ligands.[6] While this compound itself is a simpler molecule, these findings underscore the importance of the benzhydryl ether core in designing potent DAT inhibitors. The affinity for DAT is a critical performance metric for compounds intended for neurological applications.
Experimental Protocols
Synthesis of Benzhydryl Ethers
The following is a general procedure adapted from the work of Quesada et al. for the microwave-assisted synthesis of benzhydryl ethers.[1]
Materials:
-
Benzhydrol or substituted benzhydrol (0.54 mmol)
-
Alcohol (e.g., 1-propanol) (1.00 mmol)
-
Triethylammonium (B8662869) methanesulfonate (B1217627) (proto-ionic liquid)
-
Microwave vial
-
Diethyl ether
Procedure:
-
To a microwave vial, add the benzhydrol derivative, the alcohol, and the triethylammonium methanesulfonate suspension.
-
Irradiate the vial in a microwave reactor for 10 minutes at 80°C.
-
Allow the reaction vial to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a silica gel plug to remove the ionic liquid.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Analyze the product by GC-MS and NMR to confirm its identity and purity.
In Vitro Dopamine Transporter Binding Assay
A competitive binding assay is a standard method to determine the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for a competitive radioligand binding assay for the dopamine transporter.[10][11][12][13][14]
Materials:
-
Rat striatal membranes (source of DAT)
-
Radioligand (e.g., [³H]WIN 35,428, a known DAT ligand)
-
Unlabeled competitor ligand (e.g., this compound or other test compounds)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds.
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor.
-
Add the rat striatal membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
The data is then analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Visualizations
Caption: Workflow for the synthesis of benzhydryl ethers.
Caption: Workflow for a competitive DAT binding assay.
Caption: Dopamine reuptake and DAT inhibition.
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PR-000608 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diphenylmethyl Propyl Ether: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of diphenylmethyl propyl ether, ensuring the protection of personnel and the environment. This document outlines the necessary operational and logistical procedures for researchers, scientists, and drug development professionals, establishing a foundation of trust in laboratory safety and chemical handling.
This compound is categorized as a substance that is very toxic to aquatic life with long-lasting effects. Proper disposal is not only a regulatory requirement but also a critical component of responsible laboratory practice. The following procedures provide a detailed framework for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A flame-retardant laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the key hazard and physical property information for this compound is summarized in the table below.
| Property | Value | Source |
| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects | |
| GHS Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Flash Point | No data available. Assumed to be flammable. | |
| Molecular Formula | C₁₆H₁₈O | |
| Appearance | Solid |
Note: While the flash point for this compound is not available, its ether chemical structure suggests it should be treated as a flammable substance as a precautionary measure.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the proper disposal of this compound from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Waste this compound."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected as a non-halogenated organic solvent waste.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible waste container. A glass or high-density polyethylene (B3416737) (HDPE) container with a secure screw cap is recommended.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Environmentally Hazardous" and "Flammable" (as a precaution).
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to capture any potential leaks.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store away from sources of ignition, such as heat, sparks, and open flames.
Step 4: Request for Disposal
-
Inventory: Maintain a log of the amount of waste being accumulated.
-
Pickup Request: Once the container is full or has reached the designated accumulation time limit set by your institution, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.
-
Transportation: Trained EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
Personal protective equipment for handling Diphenylmethyl propyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diphenylmethyl propyl ether. Given that the toxicological properties of this chemical have not been fully investigated, adherence to stringent safety measures is critical.[1] The information herein is based on general best practices for handling ethers and the limited available safety data for this compound.
Hazard Assessment
This compound is known to be very toxic to aquatic life with long-lasting effects.[1] While comprehensive toxicological data is unavailable, it is prudent to treat this compound with a high degree of caution. Ethers as a chemical class are known to have several hazardous properties, including the potential for peroxide formation and flammability.
Key Hazards:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
-
Peroxide Formation: Ethers can form explosive peroxides when exposed to air and light.[3][4][5][6][7][8][9] These peroxides can detonate upon heat, shock, or friction.
-
Flammability: Ethers are generally flammable. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][10]
-
Inhalation: Inhalation of ether vapors may cause dizziness, drowsiness, and respiratory irritation.[4][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Note: Disposable nitrile gloves offer splash resistance and should be changed immediately upon contamination.[2][12] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[13] | To protect eyes from splashes. |
| Body Protection | Flame-retardant lab coat.[11] | To protect skin and clothing from splashes and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors. |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize risks. The following workflow outlines the necessary steps.
Experimental Protocol: Peroxide Detection
Ethers should be periodically tested for the presence of peroxides.
-
Materials: Potassium iodide (KI) solution (10%) or peroxide test strips.
-
Procedure (using KI):
-
Add 1 ml of the this compound sample to 1 ml of a freshly prepared 10% KI solution in a test tube.
-
A yellow color indicates the presence of low levels of peroxides, while a brown color suggests high levels.
-
-
Procedure (using test strips):
-
Dip the test strip into the ether sample.
-
Compare the resulting color to the chart provided with the strips to determine the peroxide concentration.
-
-
Action: If peroxides are detected, do not handle the container and contact your institution's environmental health and safety office for guidance.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[14] Do not use combustible materials like sawdust.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[14]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek medical attention.
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of through your institution's hazardous waste program. Do not pour down the drain.[1] |
| Contaminated Materials | All contaminated materials (gloves, absorbent pads, etc.) must be collected in a sealed, labeled hazardous waste container. |
| Empty Containers | Empty containers may retain hazardous residue and should be disposed of as hazardous waste. |
Disposal Workflow:
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Aquatic Toxin").
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's environmental health and safety department.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. vumc.org [vumc.org]
- 8. 过氧化物形成溶剂 [sigmaaldrich.com]
- 9. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. americanchemistry.com [americanchemistry.com]
- 13. scribd.com [scribd.com]
- 14. DI-N-PROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
